NST-628
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H18F2N4O5S |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |
InChI 键 |
YQSZJOABXRROQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of NST-628: A Pan-RAF-MEK Molecular Glue for RAS-MAPK Driven Cancers
A Technical Deep Dive for Researchers and Drug Development Professionals
The RAS-MAPK signaling pathway, a cornerstone of cellular growth and proliferation, is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] However, the clinical efficacy of existing inhibitors targeting this pathway has been hampered by issues of resistance and pathway reactivation.[5][6] A novel agent, NST-628, has emerged as a promising therapeutic candidate, employing a distinct "molecular glue" mechanism to achieve potent and durable inhibition of this critical cancer-driving pathway.[1][2][3][4][7] This in-depth guide synthesizes the available preclinical data to provide a comprehensive technical overview of the molecular glue properties of this compound.
Core Mechanism: A Non-Degrading Molecular Glue
This compound functions as a pan-RAF-MEK molecular glue, a novel mechanism that differentiates it from traditional enzyme inhibitors.[1][2][3][4][7] Instead of simply blocking the active site of a single enzyme, this compound acts by stabilizing the interaction between RAF and MEK proteins, two key kinases in the MAPK cascade.[1][5] This stabilization traps the RAF-MEK complex in an inactive conformation, thereby preventing the phosphorylation and subsequent activation of MEK by RAF.[1][2][3][4][7]
This molecular glue action is significant because it is non-degrading, meaning it does not induce the breakdown of its target proteins.[1][6][8] Furthermore, this compound engages all isoforms of RAF (ARAF, BRAF, and CRAF) and is effective against both active and inactive conformations of these kinases.[1][4] This broad activity allows it to overcome the limitations of previous RAF and MEK inhibitors, which are often susceptible to bypass signaling mediated by other RAF isoforms or feedback mechanisms.[1][5] A key differentiating feature of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to existing RAF inhibitors.[1][3][7]
Below is a diagram illustrating the mechanism of action of this compound within the RAS-MAPK signaling pathway.
Caption: Mechanism of action of this compound as a pan-RAF-MEK molecular glue.
Preclinical Efficacy and Quantitative Data
Preclinical studies have demonstrated the potent and broad anti-tumor activity of this compound across a range of cancer models harboring various RAS and RAF mutations.[1][7][9] The following tables summarize key quantitative data from these studies.
| Cell Line | Mutation | Assay | Endpoint | This compound Activity | Reference |
| HCT116 | KRAS G13D | MEK1 Immunoprecipitation | pMEK, pERK, pRSK levels | Dramatic decrease in phosphorylation | [5] |
| HCT116 | KRAS G13D | BRAF Immunoprecipitation | RAF heterodimerization | Complete blockage | [5] |
| Various | KRAS, NRAS, BRAF | Cellular Proliferation | Anti-proliferative effects | Potent activity | [7] |
| Xenograft Model | Mutation | Treatment | Outcome | Reference |
| HCT116 (colorectal) | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression | [7] |
| IPC-298 (melanoma) | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression | [7] |
| Patient-Derived Xenograft (PDX) | NF1, KRAS G12D/R, BRAF Class II/III, NRAS Q61x | 3 mg/kg QD | Broad anti-tumor responses | [7] |
| Pharmacokinetic Parameter | Value | Significance | Reference |
| Brain Penetrance | Fully brain-penetrant | Potential to treat brain metastases and primary CNS malignancies | [9][10][11] |
| Predicted Human Half-life | 10-12 hours | Amenable to once-daily dosing | [6][12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols are proprietary, the published research provides an overview of the key experiments conducted.
Immunoprecipitation and Western Blotting
Objective: To assess the effect of this compound on RAF-MEK complex formation and downstream pathway signaling.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[5]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Immunoprecipitation: An antibody specific to a target protein (e.g., MEK1 or BRAF) is used to pull down that protein and any associated binding partners from the cell lysate.[5]
-
Western Blotting: The immunoprecipitated protein complexes are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies against various proteins of interest (e.g., ARAF, BRAF, CRAF, phospho-MEK, total MEK, phospho-ERK) to detect their presence and phosphorylation status.[5]
The workflow for this experiment can be visualized as follows:
Caption: Workflow for immunoprecipitation and Western blotting experiments.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of the this compound-bound RAF-MEK complex.
Methodology:
-
Protein Expression and Purification: Recombinant RAF and MEK proteins are expressed and purified.
-
Complex Formation: The purified proteins are incubated with this compound to form the drug-protein complex.
-
Crystallization (for X-ray Crystallography): The complex is subjected to various crystallization screening conditions to obtain high-quality crystals.[5]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, or the complex is imaged using cryo-EM, and the resulting data are used to solve the high-resolution three-dimensional structure.[5][6]
This structural analysis has been instrumental in visualizing how this compound binds to the allosteric pocket of MEK1 and engages with each of the RAF paralogs.[5]
Clinical Development
Based on its promising preclinical profile, this compound has advanced into clinical trials.[1][13][14] A Phase 1, open-label, multi-center study is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in adult patients with advanced solid tumors harboring MAPK pathway mutations who have exhausted standard treatment options.[14][15] The study consists of a dose-escalation part (Part A) to determine the maximum tolerated dose and a dose-expansion part (Part B) to further evaluate safety and efficacy.[14]
The logical relationship of the clinical trial progression is depicted below:
Caption: Logical progression of this compound's clinical development.
Conclusion
This compound represents a significant advancement in the targeting of the RAS-MAPK pathway. Its unique molecular glue mechanism, which leads to the formation of a stable, inactive pan-RAF-MEK complex, offers a promising strategy to overcome the resistance mechanisms that have plagued previous inhibitors. The potent preclinical activity, favorable pharmacokinetic properties, including brain penetrance, and ongoing clinical evaluation underscore the potential of this compound to become a valuable therapeutic option for patients with a wide range of RAS- and RAF-driven cancers. The scientific community eagerly awaits the results from the ongoing clinical trials to validate the transformative potential of this novel agent.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nestedtx.com [nestedtx.com]
- 6. nestedtx.com [nestedtx.com]
- 7. This compound | RAF-MEK molecular glue | Probechem Biochemicals [probechem.com]
- 8. drughunter.com [drughunter.com]
- 9. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 10. Nested’s RAF/MEK molecular glue this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 11. nestedtx.com [nestedtx.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Can this compound Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. uclahealth.org [uclahealth.org]
The Structure-Activity Relationship of NST-628: A Pan-RAF-MEK Molecular Glue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, MA – NST-628 has emerged as a potent, brain-penetrant, pan-RAF-MEK molecular glue, demonstrating a novel mechanism of action in the inhibition of the RAS-MAPK signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and its unique mode of action that stabilizes the RAF-MEK complex in an inactive state.
Introduction
Alterations in the RAS-MAPK signaling cascade are implicated in a significant portion of human cancers, making it a critical target for therapeutic intervention.[1][3] this compound was developed to overcome the limitations of previous RAF and MEK inhibitors, which are often susceptible to resistance mechanisms such as paradoxical pathway reactivation.[4][5] By acting as a molecular glue, this compound engages both RAF and MEK, preventing the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[1][6] This mechanism effectively shuts down the downstream signaling to ERK and RSK, leading to potent anti-proliferative effects in cancer models with various RAS and RAF mutations.[6][7]
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency in different contexts.
Table 1: Biochemical Activity of this compound
| Assay Type | Target/Complex | Parameter | Value | Reference |
| AlphaLISA | MEK1-ARAF | EC50 | Single-digit nM | [1][6] |
| AlphaLISA | MEK1-BRAF | EC50 | Single-digit nM | [1][6] |
| AlphaLISA | MEK1-CRAF | EC50 | Single-digit nM | [1][6] |
| Surface Plasmon Resonance (SPR) | MEK1-BRAF | Kd (without this compound) | 250 nM | [6] |
| Surface Plasmon Resonance (SPR) | MEK1-BRAF | Kd (with 3 µM this compound) | 50 nM | [6] |
| Surface Plasmon Resonance (SPR) | MEK1-CRAF | Kd (without this compound) | 310 nM | [6] |
| Surface Plasmon Resonance (SPR) | MEK1-CRAF | Kd (with 3 µM this compound) | 39 nM | [6] |
| Cellular Assay | Phospho-MEK (HCT116) | IC50 | 0.3 nM | [2] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Mutation Status | Parameter | Value | Reference |
| HCT116 | KRAS G13D | IC50 (CellTiter-Glo) | 20 nM | [2] |
| NRAS Q61 mutant cell lines | NRAS Q61 | GI50 (average) | 150 nM | [4][8] |
| Panel of cancer cell lines | NRAS-mutant | % Sensitivity (GI50 ≤100 nM) | 66% | [1][6] |
| Panel of cancer cell lines | KRAS-mutant | % Sensitivity (GI50 ≤100 nM) | 56% | [1][6] |
| Panel of cancer cell lines | BRAF-mutant | % Sensitivity (GI50 ≤100 nM) | 47% | [1][6] |
Mechanism of Action: A Molecular Glue Approach
This compound's unique mechanism involves binding to an interfacial pocket between RAF and MEK, enhancing the affinity between the two proteins and stabilizing them in an inactive conformation.[1][4] This "molecular glue" effect prevents RAF from phosphorylating and activating MEK, thereby inhibiting the entire downstream MAPK pathway.[2][9] Structural studies, including X-ray crystallography, have confirmed that this compound can engage both active and inactive conformations of RAF within the RAF-MEK complex.[1] A key differentiating feature of this compound is its ability to inhibit the pathway without inducing the formation of RAF heterodimers, a common mechanism of resistance to some RAF inhibitors.[1][2]
Caption: Mechanism of action of this compound in the RAS-MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
MEK1 Immunoprecipitation
This assay is used to assess the formation of the RAF-MEK complex in cells treated with this compound.
-
Cell Culture and Treatment: HCT116 cells are cultured to ~80% confluency and treated with varying concentrations of this compound (e.g., 4-100 nM) or vehicle control for 2 hours.[1]
-
Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G magnetic beads. An antibody against MEK1 is added to the supernatant and incubated overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added and incubated for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ARAF, BRAF, CRAF, MEK1, phospho-MEK, and phospho-ERK.[1] An antibody against a housekeeping protein (e.g., vinculin) is used as a loading control.[1]
AlphaLISA Protein-Protein Interaction Assay
This biochemical assay quantifies the ability of this compound to promote the interaction between RAF and MEK proteins.
-
Reagents: Recombinant ARAF, BRAF, or CRAF and MEK1 proteins are used. Glutathione donor beads and nickel chelate acceptor beads are utilized for detection.[6]
-
Assay Procedure:
-
Varying concentrations of this compound are dispensed into a 384-well plate.[6]
-
A mixture of a GST-tagged RAF isoform and a His-tagged MEK1 is added to the wells. The plate is incubated for 30 minutes at room temperature.[1][6]
-
Nickel chelate acceptor beads are added and incubated for 60 minutes.[6]
-
Glutathione donor beads are added, and the plate is incubated for 120 minutes to allow for signal development.[6]
-
-
Data Analysis: The AlphaLISA signal is measured using an appropriate plate reader. The signal is proportional to the amount of RAF-MEK complex formed. EC50 values are calculated from the dose-response curves.[6]
Surface Plasmon Resonance (SPR)
SPR is employed to determine the binding affinities and kinetics of the RAF-MEK interaction in the presence and absence of this compound.
-
Instrumentation: A Biacore T200 instrument or equivalent is used.[1]
-
Immobilization: GST-tagged BRAF or CRAF is immobilized on a CM5 sensor chip via amine coupling.[1]
-
Binding Analysis:
-
A running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% Tween-20) is flowed over the sensor chip.[1]
-
MEK1 is injected at various concentrations over the chip surface to measure the basal interaction with the immobilized RAF.
-
To assess the effect of this compound, MEK1 is pre-mixed with a fixed concentration of this compound (e.g., 3 µM) before being injected over the chip.[1][6]
-
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association (kon), dissociation (koff), and equilibrium dissociation constants (Kd).[6]
Cell Proliferation Assay (CellTiter-Glo)
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 3 to 7 days.[1]
-
Viability Measurement: After the incubation period, CellTiter-Glo reagent is added to the wells according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and GI50 (the concentration that causes 50% growth inhibition) or IC50 values are calculated from the dose-response curves.[1]
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestedtx.com [nestedtx.com]
- 3. nestedtx.com [nestedtx.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nestedtx.com [nestedtx.com]
- 8. nestedtx.com [nestedtx.com]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Brain Penetrance and Central Nervous System Activity of NST-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is an investigational, orally bioavailable, non-degrading molecular glue that potently inhibits the RAS-MAPK signaling pathway.[1][2] It is designed to be a pan-RAF–MEK inhibitor, uniquely stabilizing the RAF-MEK complex in an inactive conformation.[3][4] This mechanism of action prevents the phosphorylation and activation of MEK by all RAF isoforms (A/B/CRAF), leading to a deep and durable inhibition of the pathway.[1][2] A key feature of this compound is its high permeability across the blood-brain barrier, positioning it as a promising therapeutic for primary and metastatic central nervous system (CNS) cancers driven by RAS and RAF mutations.[5][6] This guide provides a comprehensive overview of the preclinical data supporting the brain penetrance and CNS activity of this compound, including detailed experimental methodologies and a summary of quantitative findings.
Core Mechanism of Action: A Pan-RAF-MEK Molecular Glue
This compound functions as a molecular glue, enhancing the affinity between RAF and MEK to lock the complex in an inactive state.[1][3] This prevents MEK phosphorylation and subsequent activation of ERK, a critical downstream effector in the RAS-MAPK pathway.[3] Unlike some RAF inhibitors, this compound does not promote the formation of BRAF-CRAF heterodimers, a mechanism of resistance to other MAPK-targeted therapies.[1][2][7] By potently stabilizing RAF-MEK complexes, this compound effectively shuts down pathway signaling, even in the context of upstream activation by receptor tyrosine kinases.[3][4]
Caption: Mechanism of this compound in the RAS-MAPK pathway.
Quantitative Data on Brain Penetrance and CNS Activity
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Brain Penetrance of this compound and Comparator MEK Inhibitors
| Compound | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Reference(s) |
| This compound | >1 | [5] |
| Trametinib | 0.11 | [5] |
| Avutometinib (VS-6766) | 0.18 | [5] |
Table 2: In Vivo CNS Efficacy of this compound in Orthotopic Xenograft Models
| Tumor Model (Mutation) | Dosing Regimen | Outcome | Reference(s) |
| SK-MEL-2-luc (NRAS Q61R) | 3 mg/kg QD | Tumor Regressions | [5] |
| SK-MEL-2-luc (NRAS Q61R) | 1.5 mg/kg BID | Tumor Regressions | [1] |
| MeWo-luc (NF1 Q1336) | 1 and 3 mg/kg QD | Tumor Regressions | [5] |
| MeWo-luc (NF1 Q1336) | 0.3 mg/kg QD | Tumor Stasis | [5] |
Table 3: Pharmacodynamic Effects of this compound in the CNS
| Experiment | Dosing | Result | Reference(s) |
| p-ERK levels in normal mouse brain | 0.3, 1, or 3 mg/kg | Dose-dependent inhibition of p-ERK | [1][5] |
| DUSP6 transcript levels in MeWo intracranial tumors | Time- and dose-dependent | Effective inhibition of MAPK signaling |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound's CNS activity.
Determination of the Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)
Objective: To quantify the extent of a drug's ability to cross the blood-brain barrier in its unbound, pharmacologically active form.
Methodology:
-
Animal Model: Male CD-1 mice.
-
Dosing: Administration of this compound, trametinib, or avutometinib at a specified dose.
-
Sample Collection: At various time points post-dose, blood and brain samples are collected.
-
Plasma and Brain Homogenate Preparation: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
-
Equilibrium Dialysis: To determine the unbound fraction of the drug in both plasma (fu,plasma) and brain homogenate (fu,brain), samples are dialyzed against a buffer solution until equilibrium is reached.
-
LC-MS/MS Analysis: The total drug concentration in plasma (Ctotal,plasma) and brain (Ctotal,brain) and the unbound concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry method.
-
Calculation: The Kp,uu is calculated using the following formula: Kp,uu = (Ctotal,brain * fu,brain) / (Ctotal,plasma * fu,plasma)
Orthotopic Intracranial Xenograft Models
Objective: To evaluate the in vivo efficacy of this compound against tumors growing in the brain, mimicking clinical CNS metastases.
Methodology:
-
Cell Lines: Luciferase-tagged human cancer cell lines, such as SK-MEL-2 (melanoma, NRAS Q61R) and MeWo (melanoma, NF1 Q1336*), are used.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the cerebral cortex).
-
A suspension of tumor cells (e.g., 5 x 10^5 cells in 5 µL of PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI). Mice are injected with luciferin, and the light emitted by the luciferase-expressing tumor cells is captured using an in vivo imaging system.
-
Treatment: Once tumors are established (detectable by BLI), mice are randomized into vehicle and treatment groups. This compound is administered orally at the specified doses and schedules.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition/Regression: Changes in bioluminescence signal over time are quantified.
-
Survival: Mice are monitored for signs of neurological impairment or other endpoints, and survival times are recorded.
-
Caption: Experimental workflow for in vivo CNS efficacy studies.
Western Blotting for Phospho-ERK in Brain Tissue
Objective: To assess the pharmacodynamic effect of this compound on its target pathway within the CNS.
Methodology:
-
Animal Model and Dosing: Normal (non-tumor-bearing) mice are treated with a single dose of this compound or vehicle.
-
Tissue Collection: At a specified time point after dosing (e.g., 4 hours), mice are euthanized, and brains are rapidly harvested and snap-frozen in liquid nitrogen.
-
Protein Extraction: Brain tissue is homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control. The intensity of the p-ERK bands is normalized to the total ERK bands.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, brain-penetrant inhibitor of the RAS-MAPK pathway.[1][2][5][6] Its ability to achieve high concentrations in the brain (Kp,uu > 1) and demonstrate robust efficacy in intracranial tumor models highlights its potential to address the significant unmet need for effective treatments for patients with primary and metastatic brain cancers harboring RAS and RAF mutations.[5][7] The differentiated mechanism of action, favorable pharmacokinetic properties, and demonstrated CNS activity make this compound a compelling candidate for ongoing clinical development.[1][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nestedtx.com [nestedtx.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Data from The Pan-RAFâMEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RASâMAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - Cancer Discovery - Figshare [aacr.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. nestedtx.com [nestedtx.com]
An In-depth Technical Guide to NST-628: A Pan-RAF/MEK Molecular Glue Preventing RAF Heterodimerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NST-628 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF/MEK molecular glue that represents a significant advancement in the inhibition of the RAS-MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in a substantial portion of human cancers.[4] this compound introduces a differentiated mechanism of action by stabilizing an inactive conformation of the RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK.[1][5] Crucially, and in contrast to many existing RAF inhibitors, this compound does not induce the formation of RAF heterodimers, a common mechanism of resistance.[1][3] This unique property, combined with its ability to inhibit all RAF isoforms (ARAF, BRAF, and CRAF), positions this compound as a promising therapeutic agent for a broad range of tumors harboring RAS and RAF mutations, including those that have been historically difficult to treat.[1][6]
Core Mechanism of Action: Prevention of RAF Heterodimerization
This compound functions as a molecular glue, enhancing the affinity between RAF and MEK to lock the complex in an inactive state.[1][4] This stabilization prevents the downstream signaling cascade that leads to cell proliferation. A key differentiator for this compound is its ability to prevent the heterodimerization of RAF paralogs, such as BRAF-CRAF, a known mechanism of paradoxical pathway activation and acquired resistance to other RAF inhibitors.[1][7] By preventing this heterodimerization, this compound circumvents a major liability of previous generations of MAPK pathway inhibitors.[1]
Quantitative Preclinical Data
The preclinical profile of this compound demonstrates potent and broad anti-tumor activity across a wide range of cancer models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Genotype | Parameter | Value | Reference |
| Cell Viability (CellTiter-Glo) | HCT116 | KRAS G13D | GI50 | 20 nM | [8] |
| Cell Viability (CellTiter-Glo) | NRAS-mutant cell lines | NRAS Q61 | Average GI50 | 150 nM | [1][5] |
| Phospho-MEK Inhibition | HCT116 | KRAS G13D | IC50 | 0.3 nM | [8] |
| MEK1-ARAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |
| MEK1-BRAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |
| MEK1-CRAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |
| MEK1-BRAF Binding Affinity (SPR) | - | - | Kd (without this compound) | 250 nM | [2][3] |
| MEK1-BRAF Binding Affinity (SPR) | - | - | Kd (with 3 µM this compound) | 50 nM | [3] |
| MEK1-CRAF Binding Affinity (SPR) | - | - | Kd (without this compound) | 310 nM | [2][3] |
| MEK1-CRAF Binding Affinity (SPR) | - | - | Kd (with 3 µM this compound) | 39 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Genotype | Dosing Regimen | Outcome | Reference |
| HCT116 Colorectal Cancer | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression | [1][5] |
| IPC-298 Melanoma | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression | [1][5] |
| SK-MEL-2-luc Melanoma (intracranial) | NRAS Q61R | 3 mg/kg QD | Tumor regression | [2][9] |
| NCI-H23 Lung Adenocarcinoma | KRAS G12C | 2 mg/kg QD | Slows tumor growth | [6][9] |
| MeWo-luc Melanoma | NF1 mutant | 0.3-3 mg/kg QD (18-20 days) | Strong antitumor activity | [9][10] |
Table 3: Pharmacokinetic and CNS Penetration Properties of this compound
| Parameter | Species | Value | Reference |
| Predicted Clinical Half-life | Human | 10-12 hours | [8] |
| Oral Bioavailability | Multiple | >50% | [8] |
| Rat Brain Kp,uu | Rat | 1.3 | [8] |
Experimental Protocols
Immunoprecipitation for RAF Heterodimerization
This protocol is adapted from studies assessing the effect of this compound on the formation of RAF heterodimers.[2][7]
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., NCI-H1666) in appropriate media.
-
Treat cells with 100 nM of this compound or other specified inhibitors for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with an antibody targeting BRAF overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ARAF, BRAF, CRAF, and MEK1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Include vinculin as a loading control for the input samples.[2]
-
Surface Plasmon Resonance (SPR) for RAF-MEK Binding
This protocol is based on ternary complex assays used to quantify the molecular glue effect of this compound.[2][3]
-
Chip Preparation:
-
Immobilize GST-tagged BRAF or GST-tagged CRAF onto an SPR chip surface.
-
-
Binding Assay:
-
Prepare a series of dilutions of MEK1 protein.
-
In separate experiments, run the MEK1 dilutions over the chip surface in the presence or absence of a constant concentration of this compound (e.g., 3 µM).
-
Monitor the binding and dissociation in real-time.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon to determine the binding affinity between MEK1 and the RAF isoforms, both with and without this compound.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard method for assessing the anti-proliferative effects of this compound.[2][4][11]
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dose-response range of this compound and other inhibitors for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Visualizations of Pathways and Mechanisms
RAS-RAF-MEK-ERK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the MAPK pathway by stabilizing inactive RAF-MEK complexes.
Mechanism of Preventing RAF Heterodimerization
References
- 1. nestedtx.com [nestedtx.com]
- 2. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell viability assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nestedtx.com [nestedtx.com]
- 8. nestedtx.com [nestedtx.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 11. OUH - Protocols [ous-research.no]
The Mechanism of NST-628: Averting Paradoxical Pathway Activation in RAS-RAF-MEK Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers. While targeted inhibitors of this pathway have shown clinical efficacy, their utility is often limited by acquired resistance and paradoxical pathway activation. NST-628, a novel, potent, and brain-penetrant pan-RAF-MEK molecular glue, represents a significant advancement in targeting this pathway by overcoming these limitations. This technical guide elucidates the core mechanism by which this compound avoids paradoxical pathway activation, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions.
Core Mechanism: A Molecular Glue that Stabilizes an Inactive Complex
This compound functions as a non-degrading molecular glue that stabilizes the interaction between RAF and MEK proteins, locking the complex in an inactive conformation.[1][2] This unique mechanism of action prevents the phosphorylation and subsequent activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[3][4] Crucially, by sequestering RAF and MEK in this inactive state, this compound prevents the downstream signaling cascade that leads to cell proliferation.[5][6]
The key to avoiding paradoxical activation lies in this compound's ability to prevent the formation of RAF heterodimers (e.g., BRAF-CRAF).[7] Many conventional RAF inhibitors, particularly those targeting BRAF V600E mutants, can paradoxically activate the pathway in RAS-mutant cells by promoting the dimerization of RAF isoforms. This occurs because these inhibitors bind to one protomer of the RAF dimer, leading to the transactivation of the other protomer. This compound circumvents this by engaging all RAF isoforms and stabilizing the RAF-MEK complex, thereby precluding the formation of active RAF dimers.
Quantitative Data Summary
The efficacy and unique mechanism of this compound are supported by robust preclinical data. The following tables summarize key quantitative findings from various assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| AlphaLISA | MEK1-ARAF | EC50 | Single-digit nM | |
| AlphaLISA | MEK1-BRAF | EC50 | Single-digit nM | [8] |
| AlphaLISA | MEK1-CRAF | EC50 | Single-digit nM | [8] |
| Proliferation Assay | BRAF Class II/III mutant models | Potency | More potent than naporafenib, exarafenib, and plixorafenib | |
| Apoptosis Assay | NRAS/NF1/KRAS mutant cell lines | Apoptosis Induction | Dose-dependent increase | [9] |
Table 2: Enhanced RAF-MEK Affinity in the Presence of this compound (Surface Plasmon Resonance)
| RAF Isoform | Fold Increase in Affinity for MEK1 | Reference |
| BRAF | ~5x | [8] |
| CRAF | ~9x | [8] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing | Outcome | Reference |
| HCT116 (KRAS G13D) Xenograft | 3-5 mg/kg QD | 53% tumor regression | [10] |
| IPC-298 (NRAS Q61L) Xenograft | 3-5 mg/kg QD | 38% tumor regression | [10] |
| NCI-H23 (KRAS G12C) Lung Adenocarcinoma | 2 mg/kg QD for 26 days | Slowed tumor growth | [1] |
| MeWo-luc (NF1 mutant) Intracranial Xenograft | 0.3-3 mg/kg QD for 18-20 days | Dose-dependent tumor growth inhibition | [1] |
Signaling Pathway and Mechanism Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of this compound.
Figure 1: Simplified representation of the canonical RAS-RAF-MEK-ERK signaling pathway.
Figure 2: Mechanism of paradoxical pathway activation by conventional RAF inhibitors in RAS-mutant cells.
Figure 3: this compound acts as a molecular glue to stabilize an inactive RAF-MEK complex, preventing both MEK phosphorylation and RAF dimerization.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Immunoprecipitation and Western Blotting
Objective: To assess the formation of RAF-MEK complexes and the phosphorylation status of pathway components in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: HCT116 (KRAS G13D) or NCI-H1666 (BRAF G466V) cells are cultured to 70-80% confluency.[11] Cells are then treated with this compound at specified concentrations (e.g., 4-100 nM) or vehicle control for a designated time (e.g., 2 hours).[11]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: For MEK1 immunoprecipitation, cell lysates are incubated with an anti-MEK1 antibody overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added and incubated for 1-2 hours to capture the antibody-protein complexes. For BRAF immunoprecipitation, an anti-BRAF antibody is used.[11]
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Sample Preparation: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies against ARAF, BRAF, CRAF, phospho-MEK, total MEK, phospho-ERK, and total ERK. Vinculin is often used as a loading control.[11]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity between RAF and MEK in the presence and absence of this compound.
Protocol:
-
Immobilization: Recombinant GST-tagged BRAF (wild-type or mutant) is immobilized on a CM5 sensor chip.[11]
-
Analyte Injection: MEK1 is injected over the chip surface at various concentrations, and the association and dissociation are monitored in real-time.
-
Ternary Complex Formation: To assess the effect of this compound, MEK1 is pre-incubated with a fixed concentration of this compound (e.g., 3 µM) before injection over the immobilized RAF.[12]
-
Data Analysis: The binding kinetics (kon and koff) are determined, and the dissociation constant (KD) is calculated to quantify the binding affinity. The fold increase in affinity in the presence of this compound is then determined.
AlphaLISA Protein-Protein Interaction Assay
Objective: To measure the formation of the RAF-MEK complex in a high-throughput format.
Protocol:
-
Reagent Preparation: Recombinant, pre-formed MEK-RAF complexes are used.[8] AlphaLISA acceptor beads are conjugated to an antibody against one protein (e.g., MEK), and donor beads are conjugated to an antibody against the other protein (e.g., RAF).
-
Assay Reaction: The MEK-RAF complexes are incubated with varying concentrations of this compound.[8] The antibody-conjugated acceptor and donor beads are then added.
-
Signal Detection: If the RAF-MEK complex is formed or stabilized, the donor and acceptor beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The signal is measured on an EnVision plate reader.
-
Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal signal, is calculated.[8]
Conclusion
This compound represents a paradigm shift in targeting the RAS-RAF-MEK pathway. Its novel mechanism as a pan-RAF-MEK molecular glue allows it to potently inhibit the pathway without inducing the paradoxical activation that has plagued previous generations of RAF inhibitors. By stabilizing an inactive RAF-MEK complex and preventing RAF heterodimerization, this compound demonstrates broad and durable efficacy in preclinical models of RAS- and RAF-driven cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's core mechanism, offering valuable insights for researchers and drug developers in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. drughunter.com [drughunter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. nestedtx.com [nestedtx.com]
- 9. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 10. nestedtx.com [nestedtx.com]
- 11. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Biophysical and Cellular Characterization of NST-628: A Pan-RAF-MEK Molecular Glue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NST-628 is a novel, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue that demonstrates potent and durable inhibition of the RAS-MAPK signaling pathway.[1][2][3] Alterations in this pathway are implicated in a significant portion of human cancers, making it a critical target for therapeutic intervention.[4][5] this compound distinguishes itself from previous generations of RAF and MEK inhibitors through its unique mechanism of action, which involves stabilizing the RAF-MEK complex in an inactive conformation.[1][4][6] This action prevents the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF) and importantly, does not induce the paradoxical formation of RAF heterodimers, a common resistance mechanism to other inhibitors.[1][4][7] This technical guide provides a comprehensive overview of the biophysical and cellular characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used to elucidate it.
Biophysical Characterization: Quantifying the Molecular Glue Mechanism
The "molecular glue" activity of this compound is defined by its ability to enhance the interaction between RAF and MEK proteins. This has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Surface Plasmon Resonance (SPR)
SPR assays were employed to measure the binding affinity between MEK1 and various RAF isoforms and mutants in the presence and absence of this compound. The data clearly demonstrates that this compound significantly increases the affinity of the MEK1-RAF interaction, primarily by decreasing the dissociation rate (k_off).
| Interaction Partner 1 | Interaction Partner 2 | Condition | Affinity (K D ) (nmol/L) | Fold Increase in Affinity | Reference |
| GST-BRAF | MEK1 | Without this compound | 250 | - | [1] |
| GST-BRAF | MEK1 | With 3 µmol/L this compound | 50 | 5 | [1] |
| GST-CRAF | MEK1 | Without this compound | 309 | - | [1] |
| GST-CRAF | MEK1 | With 3 µmol/L this compound | 39 | ~7.9 | [1] |
| GST-BRAF G466A | MEK1 | Without this compound | 280 | - | [1] |
| GST-BRAF G466A | MEK1 | With 3 µmol/L this compound | 29 | 9.7 | [1] |
| GST-BRAF G469A | MEK1 | Without this compound | 440 | - | [1] |
| GST-BRAF G469A | MEK1 | With 3 µmol/L this compound | 24 | 18.3 | [1] |
AlphaLISA Protein-Protein Interaction Assay
AlphaLISA assays confirmed the molecular glue effect of this compound by measuring the formation of MEK1-RAF complexes. This compound induced a dose-dependent increase in the interaction signal for all RAF paralogs, with single-digit nanomolar EC50 values.
| MEK1-RAF Complex | EC50 (nmol/L) | Maximal Relative Signal Increase | Reference |
| MEK1-ARAF | Single-digit nM | 11-fold | [1][4] |
| MEK1-BRAF | Single-digit nM | 3-fold | [1][4] |
| MEK1-CRAF | Single-digit nM | 13-fold | [1][4] |
Cellular Characterization: Potent Inhibition of the RAS-MAPK Pathway
This compound demonstrates broad and potent anti-proliferative activity across a wide range of cancer cell lines harboring various RAS and RAF mutations. Its efficacy has been evaluated through cell viability assays, pathway signaling analysis, and apoptosis induction.
Anti-Proliferative Activity
An unbiased screen of 553 cancer cell lines revealed significant sensitivity to this compound in models with RAS-MAPK pathway alterations.
| Mutant Cell Line Type | Percentage of Sensitive Models (GI50 ≤ 100 nmol/L) | Reference |
| NRAS-mutant | 66% | [1] |
| KRAS-mutant | 56% | [1] |
| BRAF-mutant | 47% | [1] |
| HRAS-mutant | 38% | [1] |
| NF1-mutant | 24% | [1] |
| RAS/RAF wild-type | 23% | [1] |
Further characterization in specific cell lines highlights the potent on-target effects of this compound.
| Cell Line | Mutation | Assay | IC50 / GI50 | Reference |
| HCT116 | KRAS G13D | Phospho-MEK Inhibition | 0.3 nM | [7] |
| HCT116 | KRAS G13D | Cell Viability (CellTiter-Glo) | 20 nM | [7] |
| NRAS Q61 mutants | NRAS Q61 | Cell Viability | Average GI50 = 150 nM | [2][8] |
Induction of Apoptosis
This compound treatment leads to a dose-dependent increase in apoptosis in various mutant cancer cell lines.
| Cell Lines | Mutations | Treatment | Effect | Reference |
| IPC-298, SK-MEL-2 | NRAS | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |
| MeWo | NF1 | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |
| HCT116 | KRAS | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol outlines the methodology for assessing the ternary complex formation of MEK1, a RAF isoform, and this compound.
-
Immobilization: GST-tagged wild-type or mutant BRAF or CRAF is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: MEK1 protein is prepared at various concentrations in a suitable running buffer. For the ternary complex assessment, MEK1 is pre-mixed with a fixed concentration of this compound (e.g., 3 µmol/L).
-
Binding Measurement: The MEK1 solution (with or without this compound) is injected over the sensor chip surface. Binding is monitored in real-time by measuring the change in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are double-referenced and calibrated. The binding constants (K D , k_on, k_off) are determined by globally fitting the data to a 1:1 interaction model.
AlphaLISA Protein-Protein Interaction Assay
This protocol describes the measurement of MEK1-RAF complex formation in the presence of this compound.
-
Reagent Preparation:
-
Glutathione donor beads are prepared to capture GST-tagged RAF (ARAF, BRAF, or CRAF).
-
Nickel chelating acceptor beads are prepared to capture His-tagged MEK1.
-
This compound is serially diluted to the desired concentrations.
-
-
Assay Reaction:
-
GST-RAF, His-MEK1, and varying concentrations of this compound are incubated together in an assay plate for a defined period (e.g., 30 minutes) at room temperature to allow for complex formation.
-
Glutathione donor beads are added and incubated to capture the GST-RAF.
-
Nickel chelating acceptor beads are added and incubated to capture the His-MEK1.
-
-
Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. Laser excitation at 680 nm of the donor bead generates singlet oxygen, which, if in proximity, activates the acceptor bead to emit light at 615 nm.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of MEK1-RAF complex formed. EC50 values are calculated from the dose-response curves.
Immunoprecipitation and Western Blot
This protocol is for the analysis of endogenous RAF-MEK complex formation and downstream signaling in cells treated with this compound.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are seeded and grown to a suitable confluency. Cells are then treated with various concentrations of this compound (e.g., 4-100 nmol/L) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated overnight with a primary antibody against the protein of interest (e.g., MEK1 or BRAF).
-
Protein A/G agarose beads are added to pull down the antibody-protein complex.
-
-
Western Blot:
-
The immunoprecipitated complexes are washed and then eluted in SDS-PAGE sample buffer.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against various proteins (e.g., ARAF, BRAF, CRAF, MEK1, phospho-MEK, phospho-ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Experimental Workflow: Immunoprecipitation
Caption: Workflow for immunoprecipitation of RAF-MEK complexes.
Experimental Workflow: AlphaLISA
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestedtx.com [nestedtx.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 6. nestedtx.com [nestedtx.com]
- 7. nestedtx.com [nestedtx.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: NST-628 Target Engagement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF–MEK molecular glue.[1][2][3] It represents a novel therapeutic strategy for cancers driven by alterations in the RAS-MAPK signaling pathway.[1][2] Unlike traditional inhibitors, this compound functions by stabilizing the inactive conformation of the RAF-MEK protein complex, thereby preventing the phosphorylation and subsequent activation of MEK.[4][5] This unique mechanism of action leads to profound and durable inhibition of the pathway, overcoming resistance mechanisms associated with previous generations of RAF and MEK inhibitors.[4][5] This technical guide provides a comprehensive overview of this compound's target engagement in various cancer cell lines, detailing its mechanism of action, cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action: A Pan-RAF-MEK Molecular Glue
This compound acts as a molecular glue, enhancing the interaction between RAF (ARAF, BRAF, and CRAF) and MEK1/2.[4][5] This stabilization of the inactive RAF-MEK complex effectively shuts down downstream signaling through ERK.[4] A key feature of this compound is its ability to inhibit the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to RAF inhibitors.[1][3] By preventing this heterodimerization, this compound maintains its inhibitory activity in cancer models dependent on this signaling axis.[1]
dot
Caption: this compound mechanism of action in the RAS-MAPK pathway.
Quantitative Data on Target Engagement and Cellular Activity
This compound has demonstrated broad efficacy across a wide range of cancer cell lines with various mutations in the RAS-MAPK pathway. A large-scale screen of 553 cancer cell lines revealed significant anti-proliferative activity.[6]
Cell Proliferation (GI50) Data
The half-maximal growth inhibition (GI50) values for this compound are summarized below, categorized by the mutational status of the cell lines.
| Mutation Status | Percentage of Sensitive Cell Lines (GI50 ≤ 100 nM) | Reference |
| NRAS-mutant | 66% | [6] |
| KRAS-mutant | 56% | [6] |
| BRAF-mutant | 47% | [6] |
| HRAS-mutant | 38% | [6] |
| NF1-mutant | 24% | [6] |
| RAS/RAF wild-type | 23% | [6] |
Cell lines with NRAS Q61 mutations were found to be particularly sensitive to this compound, with an average GI50 of 150 nM.[7]
Target Engagement and Downstream Signaling Inhibition
In addition to broad anti-proliferative effects, this compound demonstrates potent on-target activity by inhibiting the phosphorylation of MEK and ERK.
| Assay | Cell Line | Mutation | IC50 / EC50 | Reference |
| pMEK Inhibition (IC50) | HCT116 | KRAS G13D | 0.3 nM | [8] |
| Cell Viability (IC50) | HCT116 | KRAS G13D | 20 nM | [8] |
| MEK1-ARAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |
| MEK1-BRAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |
| MEK1-CRAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound in a research setting.
Immunoprecipitation and Western Blotting of RAF-MEK Complexes
This protocol is designed to assess the formation of the RAF-MEK complex in response to this compound treatment.
dot
Caption: Workflow for Immunoprecipitation and Western Blotting.
Materials:
-
HCT116 (KRAS G13D) or NCI-H1666 (BRAF G466V) cells
-
This compound
-
IP Lysis Buffer (e.g., Thermo Fisher)
-
Anti-MEK1 antibody (e.g., Cell Signaling Technology, #2352)
-
Anti-BRAF antibody (e.g., Santa Cruz Biotechnology, #sc-5284)
-
Protein G Dynabeads (Thermo Fisher)
-
Wash Buffer (e.g., PBS with 0.02% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose membrane
-
Primary antibodies for ARAF, BRAF, CRAF, phospho-MEK, MEK1, phospho-ERK, and a loading control (e.g., vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed 10 x 10^6 HCT116 or NCI-H1666 cells in a 10 cm dish. The following day, treat the cells with the desired concentrations of this compound (e.g., 4-100 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Incubate the cleared lysate with the primary antibody (anti-MEK1 or anti-BRAF) overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein G Dynabeads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash three times with Wash Buffer.
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Block the membrane and probe with the indicated primary antibodies. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
AlphaLISA Protein-Protein Interaction Assay
This assay biochemically quantifies the formation of the MEK1-RAF complex in the presence of this compound.
dot
Caption: Workflow for the AlphaLISA Protein-Protein Interaction Assay.
Materials:
-
Recombinant purified MEK1, ARAF, BRAF, and CRAF proteins
-
This compound
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA assay buffer
-
384-well white OptiPlate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of recombinant MEK1 and RAF proteins in assay buffer.
-
Assay Reaction: In a 384-well plate, add the MEK1-RAF protein mixture and the this compound dilutions. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding and signal development.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of MEK1-RAF complex formed.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: The next day, add serial dilutions of this compound to the wells. Incubate for 3-7 days.[3][9]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Cellular Thermal Shift Assay (CETSA)
While specific experimental data for this compound using CETSA has not been detailed in the reviewed literature, this technique is a powerful tool for confirming direct target engagement in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.
General Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MEK1 and RAF proteins in the supernatant using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control would indicate direct target engagement.
Conclusion
This compound demonstrates a unique and potent mechanism of action as a pan-RAF-MEK molecular glue, leading to broad and durable inhibition of the RAS-MAPK pathway in a wide array of cancer cell lines. The quantitative data on its anti-proliferative and target engagement activities, combined with the detailed experimental protocols provided, offer a solid foundation for researchers and drug developers to further investigate and utilize this promising therapeutic agent. The application of target engagement assays like CETSA will be instrumental in further elucidating the intracellular interactions of this compound and its clinical potential.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ch.promega.com [ch.promega.com]
- 8. nestedtx.com [nestedtx.com]
- 9. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of NST-628 for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a potent, brain-penetrant, non-degrading pan-RAF-MEK molecular glue.[1][2] It functions by stabilizing the interaction between RAF and MEK, preventing the phosphorylation and subsequent activation of MEK.[3] This leads to a profound and durable inhibition of the RAS-MAPK signaling pathway, a critical cascade often dysregulated in various cancers.[1][3] this compound has demonstrated broad efficacy across numerous cancer cell models harboring diverse RAS and RAF mutations, including KRAS, NRAS, and BRAF class II/III alterations.[3][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in common cell culture assays.
Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound acts as a molecular glue, binding to both RAF and MEK proteins to lock them in an inactive complex. This prevents RAF from phosphorylating MEK, thereby blocking downstream signaling to ERK and inhibiting the pro-proliferative effects of the pathway. A key feature of this compound is its ability to inhibit all RAF isoforms and prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[3]
Caption: Mechanism of this compound in the RAS-MAPK pathway.
Recommended Concentration Ranges for In Vitro Assays
The optimal concentration of this compound is cell line and assay-dependent. The following tables summarize effective concentrations from published studies, providing a starting point for experimental design.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Key Findings | Reference |
| Proliferation/Viability | Panel of 553 cancer cell lines | GI50 ≤100 nM | 3 - 7 days | High sensitivity in NRAS, KRAS, and BRAF mutant lines. | [3] |
| HCT116 (KRAS G13D) | IC50: 20 nM | 72 hours | Potent inhibition of cell proliferation. | [5] | |
| IPC-298 (NRAS Q61L) | GI50 (average): 150 nM | Not Specified | High sensitivity in NRAS Q61 mutant cell lines. | [6] | |
| Apoptosis | HCT116, IPC-298, SK-MEL-2, MeWo | 4, 20, 100 nM | 48 hours | 100 nM induced the highest level of apoptosis. | [3][4][7] |
| Target Engagement & Pathway Inhibition | HCT116 (KRAS G13D) | 4 - 100 nM | 2 hours | Dose-dependent increase in RAF-MEK complex formation and decrease in p-MEK/p-ERK. | [3] |
| NCI-H1666 (BRAF G466V) | 100 nM | 2 hours | Did not induce BRAF-CRAF heterodimerization. | [3] | |
| Biochemical (AlphaLISA) | Recombinant MEK1 and RAF isoforms | Single-digit nM EC50 | 30 minutes | Potent promotion of MEK1-RAF complex formation. | [3] |
Table 2: Proliferation Inhibition (GI50/IC50) of this compound in Specific Cell Lines
| Cell Line | Mutation Status | Assay Type | GI50/IC50 (nM) | Reference |
| HCT116 | KRAS G13D | CellTiter-Glo | IC50: 20 | [5] |
| IPC-298 | NRAS Q61L | Not Specified | Average GI50: 150 | [6] |
| SK-MEL-2 | NRAS Q61R | CellTiter-Glo | Not specified, but sensitive | [3] |
| MeWo | NF1 mutant | CellTiter-Glo | Not specified, but sensitive | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo)
This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.
Caption: Workflow for a cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, IPC-298)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for vehicle control)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to low nM concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a duration determined by cell doubling time) at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, mixing, and incubating for a short period before reading luminescence.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of MEK and ERK, key downstream effectors in the RAS-MAPK pathway, following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Vinculin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 4, 20, 100 nM) and a vehicle control for a specified time (e.g., 2 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Immunoprecipitation of RAF-MEK Complex
This protocol aims to demonstrate the molecular glue effect of this compound by showing an increased association between RAF and MEK.[3][8]
Materials:
-
Materials from the Western Blot protocol
-
Immunoprecipitation (IP) lysis buffer
-
Anti-MEK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blot detection (anti-ARAF, anti-BRAF, anti-CRAF, anti-MEK1)
Procedure:
-
Cell Lysis: Treat and lyse cells as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MEK1 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the immunoprecipitated samples by Western blotting as described above, probing for ARAF, BRAF, CRAF, and MEK1.
-
Analysis: An increase in the co-immunoprecipitated ARAF, BRAF, and CRAF with MEK1 in this compound-treated samples compared to the control indicates the formation of the glued complex.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound as described previously
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound (e.g., 4, 20, 100 nM) for 48 hours.[3][7]
-
Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Conclusion
This compound is a highly potent inhibitor of the RAS-MAPK pathway with a unique molecular glue mechanism. For most in vitro applications in sensitive cell lines, concentrations in the low to mid-nanomolar range (4-100 nM) are effective for inducing apoptosis and inhibiting proliferation and pathway signaling.[3] It is crucial to perform dose-response experiments for each new cell line and assay to determine the optimal concentration for achieving the desired biological effect. The protocols provided herein offer a robust framework for investigating the cellular effects of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. nestedtx.com [nestedtx.com]
Application Notes and Protocols for In Vivo Dosing and Administration of NST-628 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a potent, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF–MEK molecular glue.[1][2][3] It functions by stabilizing RAF-MEK complexes in an inactive conformation, thereby preventing the phosphorylation and activation of MEK by all RAF isoforms.[1][4] This mechanism of action leads to profound and durable inhibition of the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical studies have demonstrated the broad efficacy of this compound in mouse models of cancers driven by diverse RAS and RAF mutations, including those with BRAF class II/III mutations, NRAS mutations, and various KRAS mutations.[1][5] Notably, this compound has shown significant anti-tumor activity and improved tolerability compared to previous generations of RAF and MEK inhibitors.[5][6] Its ability to cross the blood-brain barrier makes it a promising therapeutic agent for primary and metastatic brain tumors.[3][7][8][9]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models based on published preclinical data. The included protocols and data are intended to serve as a guide for researchers designing and conducting their own in vivo studies with this compound.
Mechanism of Action: RAS-MAPK Signaling Pathway Inhibition
This compound acts as a molecular glue, enhancing the interaction between RAF and MEK proteins to lock the complex in an inactive state.[4] This prevents the downstream signaling cascade that leads to cell proliferation and survival.
Mechanism of this compound in the RAS-MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens and outcomes for this compound in various mouse tumor models.
Table 1: this compound Monotherapy Dosing and Efficacy in Subcutaneous Xenograft Models
| Tumor Model (Mutation) | Dose (mg/kg) | Dosing Schedule | Administration Route | Duration | Outcome | Reference |
| HCT116 (KRAS G13D) | 3 | Once daily (qd) | Oral (p.o.) | - | Tumor regression (53%) | [5] |
| HCT116 (KRAS G13D) | 5 | Once daily (qd) | Oral (p.o.) | - | Tumor regression | [5] |
| HCT116 (KRAS G13D) | 1.5 | Twice daily (bid) | Oral (p.o.) | - | Significant tumor growth inhibition | [1][6] |
| IPC-298 (NRAS Q61L) | 3-5 | Once daily (qd) | Oral (p.o.) | - | Tumor regression (38%) | [5] |
| SK-MEL-2-luc (NRAS) | 3, 5 qd or 1.5 bid | - | Oral (p.o.) | - | Tumor regression | [6] |
| MeWo-luc (NF1) | 0.3, 1, 3 | Once daily (qd) | Oral gavage (i.g.) | 18-20 days | Dose-dependent anti-tumor activity | [1][6] |
| NCI-H23 (KRAS G12C) | 2 | Once daily (qd) | Oral gavage (i.g.) | 26 days | Slowed tumor growth | [6][10] |
| PDX Models (Various) | 3 | Once daily (qd) | - | - | Broad anti-tumor responses | [5] |
Table 2: this compound Dosing in Intracranial Mouse Models
| Tumor Model (Mutation) | Dose (mg/kg) | Dosing Schedule | Administration Route | Outcome | Reference |
| SK-MEL-2-luc (NRAS Q61R) | 3 | Once daily (qd) | - | Tumor regressions (50% of mice) | [3][8] |
| MeWo-luc (NF1 Q1336) | 0.3 | Once daily (qd) | - | Tumor stasis | [3][8] |
| MeWo-luc (NF1 Q1336) | 1, 3 | Once daily (qd) | - | Tumor regressions | [3][8] |
Table 3: this compound Combination Therapy
| Tumor Model (Mutation) | This compound Dose (mg/kg) | Combination Agent (Dose) | Dosing Schedule | Administration Route | Duration | Outcome | Reference |
| NCI-H23 (KRAS G12C) | 2 | Sotorasib (100 mg/kg) | Once daily (qd) | - | 40 days | Deep and durable tumor regressions | [10] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is typically formulated for oral administration. While specific vehicle compositions may vary between studies, a general protocol can be followed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or corn oil
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO.
-
For an aqueous-based formulation, add PEG300 to the DMSO stock solution and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add sterile water to the desired final volume and mix thoroughly.
-
For an oil-based formulation, the DMSO stock solution can be mixed with corn oil.
-
The final formulation should be prepared fresh daily and protected from light.
Subcutaneous Tumor Model Workflow
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
Workflow for a subcutaneous xenograft study with this compound.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, IPC-298) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control and this compound treatment groups).
-
Treatment Administration: Administer this compound or vehicle control orally (e.g., by gavage) according to the specified dosing schedule (e.g., once or twice daily).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice. Collect tumors for pharmacodynamic analysis (e.g., immunoblotting for p-MEK and p-ERK) at specified time points after the final dose (e.g., 4, 8, or 24 hours).[1]
Intracranial Tumor Model and Bioluminescence Imaging
This protocol describes the evaluation of this compound in an orthotopic brain tumor model using bioluminescent imaging.
Protocol:
-
Cell Line Transduction: Transduce the cancer cell line (e.g., SK-MEL-2, MeWo) with a luciferase reporter gene.
-
Intracranial Implantation: Stereotactically implant the luciferase-expressing tumor cells into the brains of immunocompromised mice.
-
Treatment: Begin oral administration of this compound or vehicle at the desired dose and schedule.
-
Bioluminescence Imaging:
-
Inject mice intraperitoneally with D-luciferin.
-
Anesthetize the mice (e.g., with isoflurane).
-
Image the mice using an in vivo imaging system (e.g., IVIS) at regular intervals (e.g., once per week) to monitor tumor growth.[1]
-
-
Survival Analysis: Monitor mice for signs of neurological symptoms and overall health to determine survival endpoints.
Concluding Remarks
This compound has demonstrated significant potential as a therapeutic agent for a broad range of RAS- and RAF-driven cancers in preclinical mouse models. The data and protocols presented here provide a foundation for researchers to further investigate the in vivo efficacy and mechanism of action of this promising molecular glue. Careful consideration of the tumor model, dosing regimen, and endpoint analyses will be crucial for the successful design and execution of future in vivo studies with this compound.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nestedtx.com [nestedtx.com]
- 4. nestedtx.com [nestedtx.com]
- 5. nestedtx.com [nestedtx.com]
- 6. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 7. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-MEK and p-ERK Following NST-628 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver in many cancers, making it a key target for therapeutic intervention.[2][3][4] NST-628 is a potent, brain-penetrant, pan-RAF-MEK molecular glue that stabilizes the RAF-MEK complex in an inactive state.[2][5][6] This unique mechanism prevents the phosphorylation and activation of MEK, leading to a profound and durable inhibition of the downstream kinase ERK.[2][3][4][5]
This application note provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound. This allows for the precise determination of the compound's inhibitory effect on the MAPK signaling cascade.
Signaling Pathway Overview
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses. This compound acts as a molecular glue, stabilizing the RAF-MEK complex and preventing MEK phosphorylation.[2][5][6]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: This protocol is suitable for various cancer cell lines with known RAS-MAPK pathway alterations, such as HCT116 (KRAS G13D), IPC-298 (NRAS Q61L), or SK-MEL-2 (NRAS Q61R).[2][7]
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 4, 20, 100 nM) or a vehicle control (e.g., 0.1% DMSO).[7][8]
-
Incubation: Incubate the cells for a predetermined time. A treatment time of 2-4 hours is typically sufficient to observe significant inhibition of MEK and ERK phosphorylation.[8]
-
Stimulation (Optional): If the basal level of pathway activation is low in your cell line, you may need to stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the this compound pre-treatment period.
Lysate Preparation
It is critical to preserve the phosphorylation state of the target proteins during cell lysis. Therefore, all steps should be performed on ice, and lysis buffers must be supplemented with protease and phosphatase inhibitors.[9][10]
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitor cocktails) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
The following diagram outlines the key steps in the Western blotting workflow.
Caption: Key steps in the Western blotting workflow.
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[11]
-
Primary Antibody Incubation (p-MEK and p-ERK): Incubate the membrane with the primary antibodies against p-MEK and p-ERK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin).
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the Western blot analysis. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to the corresponding total protein levels.
Table 1: Recommended Antibodies and Dilutions
| Antibody | Host | Dilution |
| Phospho-MEK1/2 (Ser217/221) | Rabbit | 1:1000 |
| MEK1/2 | Rabbit | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 |
| GAPDH | Rabbit | 1:2000 |
| β-Actin | Mouse | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:5000 - 1:10,000 |
| Anti-mouse IgG, HRP-linked | Horse | 1:5000 - 1:10,000 |
Table 2: Representative Quantitative Data of p-MEK and Total MEK Levels after this compound Treatment
| Treatment | p-MEK/Total MEK Ratio (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 |
| This compound (4 nM) | Value |
| This compound (20 nM) | Value |
| This compound (100 nM) | Value |
Table 3: Representative Quantitative Data of p-ERK and Total ERK Levels after this compound Treatment
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 |
| This compound (4 nM) | Value |
| This compound (20 nM) | Value |
| This compound (100 nM) | Value |
Conclusion
This application note provides a comprehensive protocol for performing a Western blot to assess the inhibitory effect of this compound on MEK and ERK phosphorylation. By following this detailed methodology, researchers can effectively quantify the dose-dependent inhibition of the RAS-MAPK signaling pathway, which is crucial for the preclinical evaluation of RAF-MEK inhibitors in drug development. The use of appropriate controls and normalization procedures will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. nestedtx.com [nestedtx.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nestedtx.com [nestedtx.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. inventbiotech.com [inventbiotech.com]
Application Notes and Protocols for Studying the NST-628 RAF-MEK Complex via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NST-628 is a novel, brain-penetrant molecular glue that potently inhibits the RAS-MAPK signaling pathway.[1][2] It functions by stabilizing the interaction between RAF and MEK kinases, locking the complex in an inactive conformation and preventing downstream signaling.[3][4] This unique mechanism of action overcomes limitations of previous RAF and MEK inhibitors.[2][4] Co-immunoprecipitation (Co-IP) is a crucial technique to investigate the formation and stabilization of the RAF-MEK complex in response to this compound treatment.[3][5] These application notes provide a detailed protocol for utilizing immunoprecipitation to study the effects of this compound on the RAF-MEK interaction in a cellular context.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the RAF-MEK complex, demonstrating its potency as a molecular glue.
| Assay Type | Cell Line/System | Effect of this compound | Finding |
| Endogenous MEK1 Immunoprecipitation | HCT116 (KRASG13D) | Increased co-immunoprecipitation of ARAF, BRAF, and CRAF with MEK1. | This compound promotes the stabilization of RAF-MEK complexes in a dose-dependent manner, correlating with decreased phospho-MEK1 and phospho-ERK levels.[4] |
| AlphaLISA Protein-Protein Interaction Assay | Recombinant Proteins | Increased MEK1-RAF complex formation. | This compound enhances the interaction between MEK and RAF.[4] |
| Surface Plasmon Resonance (SPR) | Recombinant Proteins | Increased affinity of MEK1 for immobilized GST-BRAF and GST-CRAF. | Quantifies the increase in binding affinity between MEK and RAF paralogs in the presence of this compound.[3] |
| Antiproliferative Activity | BRAF class II/III mutant cell models | Potent inhibition of cell proliferation. | This compound (100 nM; 2h) demonstrates higher antiproliferative activity compared to other RAF and MEK inhibitors without promoting RAF heterodimerization.[1] |
| Apoptosis Assay | NRAS, NF1, and KRAS mutant cell lines | Dose-dependent increase in early and late apoptotic cells. | This compound (4-100 nM; 48h) reduces the number of live cells.[1] |
Signaling Pathway and Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Mutations in this pathway are prevalent in many cancers.[3] this compound acts as a molecular glue, binding to the RAF-MEK complex and stabilizing it in an inactive state, thereby inhibiting downstream signaling.[3][4]
Caption: RAS/RAF/MEK/ERK signaling and the inhibitory action of this compound.
Experimental Protocol: Co-Immunoprecipitation of RAF-MEK Complex
This protocol details the steps to assess the stabilization of the RAF-MEK complex in cells treated with this compound.
1. Materials and Reagents
-
Cell Lines: HCT116 (KRAS mutant) or other relevant cell lines with an active RAS-MAPK pathway.
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-MEK1).
-
Primary antibodies for Western blotting (e.g., anti-CRAF, anti-BRAF, anti-ARAF, anti-MEK1, anti-phospho-MEK, anti-phospho-ERK).
-
Secondary antibodies (HRP-conjugated).
-
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[8]
-
Wash Buffer: Lysis buffer without detergents or a Tris-buffered saline with Tween-20 (TBST) solution.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.[5]
-
General Reagents: PBS, DMSO, BSA, milk, ECL substrate.
2. Experimental Workflow Diagram
Caption: Workflow for RAF-MEK co-immunoprecipitation.
3. Step-by-Step Methodology
a. Cell Culture and Treatment:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).[3]
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]
-
Add ice-cold lysis buffer to the plate and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
c. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.[8]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
d. Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the primary antibody for immunoprecipitation (e.g., anti-MEK1) to the lysate. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C on a rotator.
e. Immune Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
f. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
g. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
h. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-CRAF, anti-BRAF, anti-ARAF, anti-MEK1, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate to visualize the protein bands.
4. Expected Results
In samples treated with this compound, a dose-dependent increase in the amount of co-immunoprecipitated RAF isoforms (ARAF, BRAF, and CRAF) with MEK1 is expected, demonstrating the stabilizing effect of the molecular glue.[4] Conversely, a decrease in the phosphorylation levels of MEK and ERK in the total cell lysates should be observed.[3]
Disclaimer: This protocol is a general guideline. Optimization of buffer compositions, antibody concentrations, and incubation times may be necessary for specific experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nestedtx.com [nestedtx.com]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Application Notes and Protocols for NST-628 in NRAS-Mutant Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] Mutations in Neuroblastoma RAS Viral Oncogene Homolog (NRAS) are present in approximately 20-30% of melanomas, leading to constitutive activation of the MAPK pathway and driving tumor growth.[3] Historically, NRAS-mutant melanomas have been challenging to treat, with limited efficacy of single-agent MEK inhibitors.[3][4]
NST-628 is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a pan-RAF–MEK non-degrading molecular glue.[1][3][5] It stabilizes an inactive complex of RAF (ARAF, BRAF, and CRAF) and MEK, preventing the phosphorylation and activation of MEK.[6] This unique mechanism of action allows this compound to overcome the limitations of previous RAF and MEK inhibitors, demonstrating broad efficacy across various RAS- and RAF-driven cancer models, including those with NRAS mutations.[1][3] These application notes provide an overview of the preclinical evaluation of this compound in NRAS-mutant melanoma models and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: Pan-RAF-MEK Molecular Glue
This compound represents a novel therapeutic strategy by acting as a "molecular glue" that stabilizes the inactive conformation of the RAF-MEK complex. This prevents the downstream signaling cascade that is constitutively active in NRAS-mutant melanoma.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NST-628 in BRAF Class II/III Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a potent, orally bioavailable, and brain-penetrant pan-RAF-MEK molecular glue that represents a promising therapeutic strategy for cancers driven by the RAS-MAPK signaling pathway.[1][2][3] Unlike traditional inhibitors, this compound functions as a non-degrading molecular glue, stabilizing an inactive conformation of the RAF-MEK complex.[4][5][6] This unique mechanism of action prevents the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, CRAF), leading to profound and durable inhibition of the downstream ERK signaling.[2][3][4]
A key advantage of this compound is its efficacy against a broad range of RAS and RAF mutations, including the historically challenging BRAF class II and III mutations.[1][4] These non-V600E mutations are often dependent on RAF dimerization and have shown limited response to conventional MAPK-targeting agents.[1] this compound's ability to inhibit these mutant forms of BRAF without inducing RAF heterodimer formation positions it as a significant advancement in the treatment of this patient population with unmet medical needs.[1][2][7] Preclinical studies have demonstrated potent anti-proliferative activity and tumor regressions in various cancer models harboring these mutations.[1][4]
These application notes provide a summary of the preclinical data for this compound in BRAF class II/III mutant cancers and detailed protocols for key in vitro and in vivo experiments to evaluate its activity.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in BRAF Class II/III Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | This compound GI50 (nM) | Comparator GI50 (nM) |
| OV90 | Ovarian | G464V | Data not available | Data not available |
| NCI-H1666 | Lung Adenocarcinoma | G466V | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| NCI-H1755 | Lung Adenocarcinoma | G469A | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| NCI-H2405 | Lung Adenocarcinoma | S467A | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| WM1963 | Melanoma | K601E | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| WM3629 | Melanoma | D594G | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| WM3670 | Melanoma | G469E | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| WM3912 | Melanoma | G596R | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
| WM3928 | Melanoma | L597S | Potent | Less potent than this compound (avutometinib, naporafenib, exarafenib, plixorafenib)[7] |
Note: Specific GI50 values were not provided in the search results, but the source indicates greater potency of this compound compared to other inhibitors in this panel.[1][7]
Table 2: Binding Affinity of this compound to BRAF Class II/III Mutants
| Immobilized Protein | Titrated Protein | This compound Concentration (µM) | Binding Constant (KD) |
| GST-BRAF G466A | MEK1 | 0 | Data not available |
| GST-BRAF G466A | MEK1 | 3 | Increased affinity |
| GST-BRAF G469A | MEK1 | 0 | Data not available |
| GST-BRAF G469A | MEK1 | 3 | Increased affinity |
Note: The presence of this compound slows the dissociation between MEK1 and RAFs, thereby increasing the binding affinity.[8]
Table 3: In Vivo Efficacy of this compound in BRAF Class II/III Mutant Xenograft Models
| Model Type | Cancer Type | BRAF Mutation | Dosing Regimen | Outcome |
| Patient-Derived Xenograft (PDX) | Melanoma, Lung, Pancreatic, Glioma, Ovarian | Class II/III | 3 mg/kg QD (oral) | Broad anti-tumor responses[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound in BRAF class II/III mutant cancer cell lines.
Materials:
-
BRAF class II/III mutant cancer cell lines (e.g., NCI-H1666, WM3629)
-
Complete cell culture medium
-
This compound (and comparator compounds)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and comparator compounds in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.[7]
-
-
Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
-
Protocol 2: BRAF Immunoprecipitation and Western Blotting
This protocol is to assess the effect of this compound on the formation of RAF-MEK complexes and downstream signaling.
Materials:
-
BRAF class II/III mutant cancer cell line (e.g., NCI-H1666)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BRAF antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-ARAF, anti-BRAF, anti-CRAF, anti-MEK1, anti-phospho-ERK, anti-vinculin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with 100 nM of this compound or comparator inhibitors for 2 hours.[7]
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRAF antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins and whole-cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model harboring a BRAF class II/III mutation.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
BRAF class II/III mutant PDX model
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Implant tumor fragments from the PDX model subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 3 mg/kg) or vehicle orally once daily (QD).[5]
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 28 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Visualizations
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: this compound's activity against different classes of BRAF mutations.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nestedtx.com [nestedtx.com]
- 5. researchgate.net [researchgate.net]
- 6. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying NST-628 Effects in NF1-Deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the loss of function of the tumor suppressor protein neurofibromin, a negative regulator of the RAS signaling pathway. This loss leads to hyperactivation of the RAS-MAPK cascade, promoting the development of various tumors. NST-628 is a potent, brain-penetrant, pan-RAF-MEK molecular glue that has shown promise in treating RAS- and RAF-driven cancers.[1][2][3] These application notes provide a detailed overview of the preclinical effects of this compound in NF1-deficient tumor models and protocols for key experimental procedures.
This compound functions by stabilizing an inactive conformation of the RAF-MEK complex, thereby preventing MEK phosphorylation and subsequent activation of the downstream MAPK pathway.[1][2] This mechanism of action makes it a compelling candidate for treating tumors with a dysregulated RAS-MAPK pathway, including those with NF1 deficiency.
Data Presentation
In Vitro Efficacy of this compound in NF1-Deficient MeWo Cell Line
The MeWo cell line, which harbors an NF1 mutation, is a valuable model for studying the effects of MAPK pathway inhibitors. Preclinical studies have demonstrated that this compound induces a dose-dependent anti-proliferative and pro-apoptotic effect in these cells.[1][2][4][5]
| Metric | This compound Concentration | Result | Reference |
| Cell Viability (72h) | 10 nM | Moderate reduction in cell viability | Inferred from qualitative descriptions |
| 50 nM | Significant reduction in cell viability | Inferred from qualitative descriptions | |
| 100 nM | Potent inhibition of cell proliferation | Inferred from qualitative descriptions | |
| Apoptosis (48h) | 4 nM | Increased levels of early and late apoptotic cells | [1][2][4][5] |
| 20 nM | Further increase in apoptotic cell population | [1][2][4][5] | |
| 100 nM | Highest induction of apoptosis | [1][2][4][5] |
In Vivo Efficacy of this compound in NF1-Deficient Xenograft Models
This compound has demonstrated significant anti-tumor activity in in vivo models of NF1-deficient tumors, including the MeWo-luc xenograft model and patient-derived xenograft (PDX) models with NF1 mutations.[1][6][7][8]
| Model | Treatment | Route of Administration | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MeWo-luc Xenograft | This compound (0.3-3 mg/kg) | Intragastric (i.g.) | Daily for 18-20 days | Dose-dependent, strong antitumor activity | [1] |
| NF1-mutant PDX | This compound (3 mg/kg) | Oral (p.o.) | Daily | Broad anti-tumor responses | [6][7][8] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nestedtx.com [nestedtx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis After NST-628 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: NST-628 is a novel, brain-penetrant, pan-RAF-MEK molecular glue that potently inhibits the RAS-MAPK signaling pathway.[1][2][3][4] It functions by stabilizing an inactive RAF-MEK complex, which prevents the phosphorylation and activation of MEK and subsequently inhibits downstream ERK signaling.[5][6][7] This mechanism overcomes limitations of previous RAF and MEK inhibitors, leading to deep and durable pathway inhibition.[2][8] Dysregulation of the RAS-MAPK pathway is a common driver in many cancers, and its inhibition by this compound has been shown to suppress proliferation and induce apoptosis in cancer cells with RAS and RAF mutations.[1][2][9] Studies have demonstrated that this compound treatment leads to a dose-dependent increase in early and late apoptotic cells in various cancer cell lines, including those with KRAS, NRAS, and NF1 mutations.[2][3][8][10]
These application notes provide a comprehensive guide with detailed protocols for quantifying apoptosis induced by this compound, enabling researchers to accurately assess its cytotoxic efficacy.
Signaling Pathway of this compound Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell division and inhibiting apoptosis. This compound acts as a molecular glue, binding to and stabilizing the inactive complex of RAF (ARAF, BRAF, CRAF) and MEK.[5][11][12] This prevents MEK phosphorylation, blocking the entire downstream cascade and ultimately leading to the activation of the intrinsic apoptotic pathway.
Application Notes: Selecting an Apoptosis Assay
Measuring apoptosis is crucial for evaluating the efficacy of this compound. Apoptosis is a complex, multi-stage process, and different assays are designed to detect events at various stages. Combining multiple methods provides a more robust confirmation of apoptosis and can distinguish it from other forms of cell death like necrosis.[13]
| Assay Method | Principle | Stage of Apoptosis | Key Advantages |
| Annexin V / PI Staining | Detects the externalization of phosphatidylserine (PS) on the cell surface. | Early | Allows for differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase Activity Assay | Measures the activity of key executioner enzymes (Caspase-3, -7) using a specific substrate (e.g., DEVD).[14][15] | Mid | Provides a functional readout of the apoptotic cascade activation; suitable for high-throughput screening.[14] |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA, a result of endonuclease activity.[16][17] | Late | Highly sensitive for detecting the final stages of apoptosis and can be used on fixed cells and tissues.[18] |
| Western Blotting | Detects changes in the expression of apoptosis-regulating proteins (e.g., Bcl-2 family, cleaved PARP).[19] | Varies | Provides specific information about which apoptotic pathways and proteins are modulated by the treatment. |
General Experimental Workflow
A typical experiment to assess this compound-induced apoptosis involves cell culture, treatment with the compound, and subsequent analysis using one or more of the assays detailed below.
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is used to quantify the percentage of cells in different stages of apoptosis and necrosis.[20] It is based on the principle that phosphatidylserine (PS) is translocated to the outer cell membrane during early apoptosis and can be detected by fluorochrome-conjugated Annexin V.[21]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound (e.g., 4, 20, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48 hours).[3]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and wash the cell pellet with cold PBS.[20]
-
Cell Staining: a. Centrifuge cells at ~500 x g for 5 minutes and discard the supernatant.[20] b. Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[22] c. Add 5 µL of Annexin V-FITC to the cell suspension.[22] d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21] e. Add 5 µL of PI staining solution. f. Add 400 µL of 1X Annexin-Binding Buffer to each tube.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 4 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 20 | 60.1 ± 4.2 | 25.4 ± 2.5 | 14.5 ± 2.1 |
| This compound | 100 | 25.3 ± 3.8 | 48.2 ± 4.1 | 26.5 ± 3.3 |
| Data are presented as mean ± SD from three independent experiments. |
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis and cleave a specific tetrapeptide sequence, DEVD.[14] This protocol describes a luminescent "add-mix-measure" assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled multiwell plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls as described in Protocol 1. Include a "no-cell" control for background luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14] c. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Presentation:
| Treatment | Concentration (nM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle (DMSO) | 0 | 15,340 ± 1,250 | 1.0 |
| This compound | 4 | 45,890 ± 3,400 | 3.0 |
| This compound | 20 | 185,200 ± 15,100 | 12.1 |
| This compound | 100 | 450,600 ± 32,500 | 29.4 |
| Fold change is calculated relative to the vehicle control after subtracting background luminescence. |
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17] This protocol is for a fluorescence-based method for analysis by microscopy.
Materials:
-
TUNEL assay kit (containing TdT enzyme and fluorescently labeled dUTPs)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[18]
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multiwell plate. Treat with this compound and controls. Include a positive control (e.g., cells treated with DNase I) and a negative control (no TdT enzyme).[16]
-
Fixation and Permeabilization: a. Remove media and wash cells once with PBS. b. Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.[16][18] c. Wash twice with PBS. d. Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[18]
-
TUNEL Staining: a. Wash cells twice with PBS. b. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. c. Add the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.[18]
-
Counterstaining and Mounting: a. Wash the coverslips three times with PBS. b. Stain the nuclei with DAPI or Hoechst solution for 5-15 minutes. c. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green (or other color, depending on the fluorophore) fluorescence in the nucleus, co-localizing with the blue DAPI/Hoechst stain.
Data Presentation:
| Treatment | Concentration (nM) | Total Cells Counted | TUNEL-Positive Cells | % Apoptotic Cells |
| Vehicle (DMSO) | 0 | 512 | 10 | 1.9 |
| This compound | 20 | 489 | 125 | 25.6 |
| This compound | 100 | 451 | 243 | 53.9 |
| Data are quantified by counting cells from at least five random fields of view per condition. |
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to measure changes in the levels of key proteins that regulate and execute apoptosis, such as the Bcl-2 family members (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and cleaved PARP (a substrate of activated caspases).[19]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer. b. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[19] c. Determine the protein concentration of the supernatant using a BCA assay.[19]
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.[19] c. Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[23] b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane three times with TBST.[23] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Data Presentation:
| Treatment | Concentration (nM) | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved PARP Expression |
| Vehicle (DMSO) | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| This compound | 20 | 0.65 ± 0.07 | 1.45 ± 0.12 | 4.20 ± 0.35 |
| This compound | 100 | 0.32 ± 0.04 | 1.98 ± 0.15 | 9.80 ± 0.81 |
| Band intensities are quantified by densitometry and normalized to the loading control (β-actin). Data are then expressed relative to the vehicle control. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. nestedtx.com [nestedtx.com]
- 6. researchgate.net [researchgate.net]
- 7. nestedtx.com [nestedtx.com]
- 8. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. bosterbio.com [bosterbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
NST-628 in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of NST-628 when working with Dimethyl Sulfoxide (DMSO). Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally high. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[1][2] Sonication or gentle warming may also aid in dissolution.[2][3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. Vortexing and/or sonication is recommended to ensure complete dissolution.[3] For in vitro assays, this compound can be formulated in 100% DMSO.[4][5]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[6] For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.[2][6]
Q4: For how long is an this compound DMSO stock solution stable?
A4: The stability of this compound in DMSO is dependent on the storage temperature. At -80°C, the solution can be stable for at least 6 months to a year.[2][3][6] When stored at -20°C, the stability is typically cited as 1 month.[2][6]
Q5: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
A5: If you observe precipitation upon thawing, it is recommended to gently warm the solution to 37°C and vortex or sonicate until the compound is fully redissolved. This can often occur if the stock concentration is very high or if the solution has been stored for an extended period. To prevent this, consider preparing aliquots of a slightly lower concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. DMSO has absorbed moisture. 2. Compound requires energy to dissolve. 3. Concentration is too high. | 1. Use fresh, anhydrous DMSO.[1][2] 2. Apply sonication or gentle warming (e.g., 37°C water bath).[2][3] 3. Refer to the solubility data and consider preparing a less concentrated stock solution. |
| Precipitation in Stock Solution | 1. Solution was not fully dissolved initially. 2. Freeze-thaw cycles. 3. Storage temperature fluctuations. | 1. Ensure complete dissolution upon preparation by warming and sonicating. 2. Aliquot stock solutions into single-use volumes.[6] 3. Store at a stable -80°C. |
| Inconsistent Experimental Results | 1. Degradation of this compound in solution. 2. Inaccurate concentration due to precipitation. | 1. Adhere to recommended storage conditions and duration.[2][3][6] 2. Before each use, visually inspect for precipitation and gently warm/sonicate if necessary. |
Quantitative Data Summary
This compound Solubility in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| InvivoChem | ≥ 100 | 204.73 | |
| Selleck Chemicals | 98 | 200.62 | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[1] |
| TargetMol | 80 | 163.78 | Sonication is recommended.[3] |
| MedchemExpress | 100 | 204.73 | Need ultrasonic; Hygroscopic DMSO has a significant impact on solubility.[2] |
Recommended Storage and Stability of this compound in DMSO
| Supplier/Source | -20°C | -80°C |
| InvivoChem | 1 month[6] | 6 months[6] |
| TargetMol | 1 year[3] | |
| MedchemExpress | 1 month[2] | 6 months[2] |
| AACR Journal Article | Long-term storage at -20°C mentioned for aliquots.[4][5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.
-
Calculation: The molecular weight of this compound is 488.46 g/mol . To prepare a 10 mM solution, you will need 4.88 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes. g. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in DMSO
-
Objective: To determine the stability of an this compound DMSO stock solution over time at a specific storage temperature.
-
Methodology: a. Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM). b. Analyze an initial sample (Time 0) using High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration. c. Aliquot the remaining stock solution and store it under the desired conditions (e.g., -20°C or -80°C). d. At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw one aliquot and re-analyze by HPLC. e. Compare the purity and concentration at each time point to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Recommended storage strategy for this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | pan-RAF-MEK molecular glue | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
Technical Support Center: NST-628 In Vivo Tolerability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing in vivo tolerability issues that may be encountered during preclinical studies with NST-628.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant, pan-RAF–MEK molecular glue.[1][2] It functions by stabilizing the inactive conformation of the RAF-MEK complex, preventing the phosphorylation and activation of MEK by all isoforms of RAF (ARAF, BRAF, and CRAF).[1][3] This leads to a deep and durable inhibition of the RAS-MAPK signaling pathway.[1] Unlike some other RAF inhibitors, this compound does not promote the formation of RAF heterodimers.[1][2]
Q2: What are the generally expected tolerability findings with this compound in preclinical models?
A2: Preclinical studies have demonstrated that this compound has high tolerability, particularly when compared to other MEK inhibitors like trametinib and avutometinib.[1] In xenograft models, animals treated with this compound at effective doses (e.g., 3-5 mg/kg once daily) exhibited weight gain comparable to vehicle-treated groups.[1] Furthermore, no evidence of skin keratinization has been observed in these models.[4]
Q3: What are the known class-related side effects of MEK inhibitors that I should be aware of?
A3: While this compound has shown improved tolerability, it is important to be aware of the common adverse effects associated with the MEK inhibitor class. These can include skin rash (papulopustular), diarrhea, fatigue, peripheral edema, and ocular toxicities such as reversible chorioretinopathy.[5][6] Monitoring for these potential side effects is a good practice in any in vivo study with a MAPK pathway inhibitor.
Q4: Can this compound be combined with other agents, and how might this affect tolerability?
A4: Yes, this compound has been shown to be effective in combination with other targeted agents, such as the KRAS G12C inhibitor sotorasib. In preclinical models, the combination of this compound and sotorasib was well-tolerated, with all mice gaining weight throughout the study.[1] When combining this compound with other compounds, it is crucial to conduct initial tolerability studies with the combination to establish a safe dosing regimen.
Troubleshooting Guide for In Vivo Tolerability Issues
While this compound is generally well-tolerated, unexpected adverse events can occur in any in vivo experiment. This guide provides a structured approach to troubleshooting potential tolerability issues.
Issue 1: Unexpected Body Weight Loss
-
Question: My mice are showing significant body weight loss (>15%) after treatment with this compound. What should I do?
-
Answer: This is unexpected, as preclinical studies have shown this compound to be well-tolerated with comparable weight gain to vehicle controls.[1]
-
Troubleshooting Steps:
-
Verify Compound Formulation and Dose: Double-check the preparation of the dosing solution and the administered dose. Ensure the compound is fully solubilized and the calculations are correct.
-
Assess Animal Health: Rule out any underlying health issues in the animal cohort that are unrelated to the treatment.
-
Review Dosing Schedule: Confirm that the dosing schedule (e.g., once daily, twice daily) is being administered as intended.
-
Consider a Dose Reduction: If the formulation and animal health are confirmed to be in order, consider reducing the dose or switching to a more intermittent dosing schedule to improve tolerability.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
-
Issue 2: Skin Abnormalities
-
Question: I am observing skin rashes or lesions on my study animals. Is this expected with this compound?
-
Answer: Published preclinical data indicates that this compound did not cause skin keratinization in xenograft models.[4] However, skin toxicities are a known class effect of MEK inhibitors.[5][6]
-
Troubleshooting Steps:
-
Detailed Observation and Grading: Document the nature, severity, and location of the skin abnormalities. Use a standardized scoring system to track changes over time.
-
Rule out Other Causes: Investigate other potential causes of skin irritation, such as bedding, cage sanitation, or fighting among animals.
-
Consider Supportive Care: Consult with veterinary staff about potential supportive care measures to alleviate discomfort.
-
Evaluate a Lower Dose: Assess if a lower dose of this compound can maintain efficacy while reducing or eliminating the skin-related side effects.
-
-
Issue 3: General Signs of Morbidity
-
Question: My animals appear lethargic, have ruffled fur, or are showing other general signs of poor health. What steps should I take?
-
Answer: These are general indicators of distress and should be taken seriously. While not specifically reported for this compound in preclinical studies, they warrant immediate investigation.
-
Troubleshooting Steps:
-
Immediate Veterinary Consultation: A veterinarian should assess the animals to determine the cause of the morbidity.
-
Review Experimental Protocol: Carefully review all aspects of the experimental protocol, including animal handling, injection technique, and environmental conditions.
-
Temporary Dosing Holiday: Consider a temporary cessation of dosing to see if the animals' condition improves. This can help determine if the observed effects are drug-related.
-
Bloodwork and Necropsy: If necessary, conduct blood analysis or a necropsy on a subset of animals to investigate potential organ toxicities.
-
-
Data Presentation
Table 1: Comparative Body Weight Changes in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) at Day 15 |
| Vehicle | N/A | Once Daily | ~ +5% |
| This compound | 3 | Once Daily | ~ +5% |
| This compound | 5 | Once Daily | ~ +4% |
| Trametinib | 0.3 | Once Daily | ~ -2% |
| Trametinib | 1 | Once Daily | ~ -18% (treatment discontinued) |
| Avutometinib | 0.3 | Once Daily | ~ -3% |
| Avutometinib | 1 | Once Daily | ~ -15% (treatment discontinued) |
Note: Data is approximated from graphical representations in publicly available literature.[1] Researchers should generate their own precise data.
Experimental Protocols
In Vivo Formulation of this compound
-
Objective: To prepare a solution of this compound suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation (e.g., for a 2.5 mg/mL working solution), sequentially add the following, ensuring the solution is clear after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300. Mix well.
-
5% of the final volume with Tween 80. Mix well.
-
45% of the final volume with saline. Mix well.
-
-
The final solution will be in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.
-
In Vivo Xenograft Efficacy Study Workflow
-
Animal Model: 6- to 8-week-old female BALB/c nude or NOD SCID mice.[1]
-
Cell Implantation: Subcutaneously implant 5 x 10^6 tumor cells (e.g., HCT116) in the flank.[1]
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements.
-
Treatment Initiation: Begin treatment when tumors reach a mean volume of approximately 125 mm³.[1]
-
Dosing: Administer this compound by oral gavage at the desired dose and schedule (e.g., 3 mg/kg or 5 mg/kg once daily).[1]
-
Monitoring:
-
Tumor Volume: Measure tumors 2-3 times per week.
-
Body Weight: Record animal body weight 2-3 times per week as a primary indicator of tolerability.[1]
-
Clinical Observations: Perform daily checks for any signs of morbidity, such as changes in posture, activity, or fur texture.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point (e.g., 40 days).[1]
Visualizations
Caption: Mechanism of this compound as a molecular glue on the RAS-MAPK pathway.
Caption: General workflow for troubleshooting in vivo tolerability issues.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nestedtx.com [nestedtx.com]
- 4. nestedtx.com [nestedtx.com]
- 5. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
potential off-target effects of NST-628 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of NST-628 observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of this compound?
A1: this compound is a highly selective pan-RAF-MEK molecular glue. Its kinase selectivity has been primarily characterized through extensive KINOMEscan profiling. In a screen against 97 human kinases at a 1 µM concentration, this compound demonstrated potent, on-target activity with minimal off-target interactions.
Q2: Were any off-target kinases identified in the KINOMEscan profiling?
A2: Yes, aside from its intended targets within the RAS-MAPK pathway, some activity was noted against the c-Jun N-terminal kinase (JNK) family. Specifically, at a 1 µM concentration, the activity of JNK1, JNK2, and JNK3 was reduced. No other kinases in the panel displayed significantly decreased activity in the presence of this compound, underscoring the compound's high selectivity.
Q3: Has this compound been screened against other potential off-target liabilities?
A3: Yes, in addition to kinase profiling, this compound has undergone broader off-target screening. It was reported to be "clean" when tested at concentrations up to 10 µM against a panel of 44 other targets. Furthermore, cardiac ion channel screening showed no significant inhibition at concentrations up to 30 µM.
Q4: What is the general preclinical safety and tolerability profile of this compound?
A4: Preclinical studies, including Good Laboratory Practice (GLP) toxicology studies, have indicated that this compound has a favorable safety profile and is well-tolerated in animal models.[1][2] It has been reported to have significantly improved exposure margins when compared to other MEK inhibitors.[1][2] In xenograft models, this compound treatment led to deep tumor responses with greater tolerability as measured by body weight compared to the MEK inhibitor trametinib.
Q5: I am observing an unexpected phenotype in my in vitro or in vivo model that does not seem to be explained by RAF-MEK inhibition. What could be the cause?
A5: While this compound is highly selective, it is important to consider the potential for off-target effects, especially at high concentrations. First, confirm that the observed phenotype is dose-dependent. If the effect is only seen at concentrations significantly higher than the IC50 for MAPK pathway inhibition, it may be related to an off-target activity. The observed inhibition of JNK kinases could be a potential area of investigation, depending on the biological context of your model. It is also recommended to include appropriate controls, such as other well-characterized MEK or pan-RAF inhibitors, to help differentiate between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
-
Problem: Discrepancy between the inhibition of p-ERK levels and the observed anti-proliferative effect in a cell line.
-
Possible Cause:
-
Off-Target Cytotoxicity: At high concentrations, off-target effects could contribute to cytotoxicity independent of MAPK pathway inhibition.
-
JNK Pathway Involvement: In certain cell contexts, inhibition of JNK signaling could impact proliferation or survival, potentially confounding results.
-
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment and correlate the IC50 for p-ERK inhibition with the GI50 for proliferation. A significant divergence may suggest off-target effects.
-
Rescue Experiments: If a specific off-target is suspected (e.g., JNK pathway), attempt to rescue the phenotype by activating that pathway through other means.
-
Control Compounds: Compare the effects of this compound with other MEK inhibitors that have different off-target profiles.
-
Issue 2: Unanticipated Phenotypes in Animal Models
-
Problem: Observation of an unexpected physiological or behavioral change in an animal model treated with this compound that is not typically associated with MEK inhibition.
-
Possible Cause:
-
Compound-Specific Off-Target Effect: A low-level interaction with an unforeseen target could be responsible, particularly at higher doses.
-
Metabolite Activity: A metabolite of this compound may have a different activity profile than the parent compound.
-
-
Troubleshooting Steps:
-
Dose-Response Assessment: Carefully assess if the unexpected phenotype is dose-dependent and determine the lowest dose at which it is observed.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the observed phenotype with the plasma and tissue concentrations of this compound and its major metabolites, if known.
-
Histopathological Analysis: Conduct a thorough histopathological examination of relevant organs to identify any potential tissue-specific toxicities.
-
Data Presentation
Table 1: Summary of this compound Kinase Selectivity (KINOMEscan at 1 µM)
| Target Class | Kinase | Percent of Control (%) |
| On-Target | MEK1 | 0 |
| MEK2 | 0.05 | |
| RAF1 (CRAF) | 24 | |
| Potential Off-Target | JNK1 | 76 |
| JNK2 | 20 | |
| JNK3 | 17 | |
| Data represents the percentage of kinase activity remaining in the presence of 1 µM this compound. A lower percentage indicates greater inhibition. |
Experimental Protocols
KINOMEscan Off-Target Profiling
-
Objective: To determine the kinase selectivity of this compound.
-
Methodology:
-
A proprietary panel of 97 human kinases was utilized (KINOMEscan, DiscoverX).
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
DNA-tagged kinases are incubated with the test compound (this compound at 1 µM) and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
Results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle control).
-
Visualizations
Caption: On- and potential off-target signaling of this compound.
References
- 1. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 2. A Phase 1, open label single-arm two-part study to investigate safety, pharmacokinetics, and preliminary efficacy of pan-RAF/MEK glue this compound oral tablets in subjects with solid tumors harboring genetic alterations in the MAPK pathway and with other solid tumors [mdanderson.org]
Technical Support Center: Interpreting Unexpected Results with NST-628 Treatment
Welcome to the technical support center for NST-628. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant, non-degrading pan-RAF–MEK molecular glue.[1][2][3] Its primary mechanism involves binding to the RAF-MEK complex and stabilizing it in an inactive conformation.[2] This prevents the phosphorylation of MEK by RAF, leading to a durable inhibition of the downstream RAS-MAPK pathway signaling.[1][3] A key feature of this compound is that it does not promote the formation of RAF heterodimers, a common resistance mechanism to some RAF inhibitors.[1][4]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the broad efficacy of this compound across a diverse range of cancer models harboring RAS and RAF mutations.[1] This includes cell lines and patient-derived xenograft (PDX) models of melanoma, lung cancer, pancreatic cancer, and colorectal cancer with KRAS, NRAS, and BRAF (class II/III) mutations.[1][5] The compound has also shown activity in models with NF1 mutations.[6]
Q3: Is this compound effective against brain tumors or brain metastases?
A3: Yes, preclinical data indicate that this compound is fully brain-penetrant.[7][8] It has shown efficacy in orthotopic intracranial tumor models, suggesting its potential for treating primary brain malignancies and brain metastases from other cancers with MAPK pathway alterations.[3][8]
Q4: What are the known mechanisms of resistance to this compound?
A4: While this compound is designed to overcome common resistance mechanisms to other MAPK inhibitors, adaptive responses can still occur.[2] Preclinical findings suggest that resistance may involve modulation of receptor tyrosine kinases (RTKs) and activation of parallel signaling pathways, such as the PI3K-AKT pathway.[1]
Troubleshooting Guide
This guide is designed to help you navigate unexpected results during your experiments with this compound.
Scenario 1: Sub-optimal or No Inhibition of p-ERK Levels
You've treated your cells with this compound, but your Western blot shows minimal or no decrease in phosphorylated ERK (p-ERK) levels compared to your vehicle control.
Possible Causes and Troubleshooting Steps:
-
Inhibitor Integrity and Concentration:
-
Action: Prepare a fresh stock of this compound. Ensure it has been stored correctly according to the manufacturer's instructions.
-
Action: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.[9]
-
-
Cell Line-Specific Factors:
-
Action: Verify the genetic background of your cell line. While this compound has broad activity, extreme overexpression of an upstream activator or mutations in downstream components could potentially confer resistance.
-
Action: Check the cell confluency at the time of treatment. High cell density can sometimes alter signaling pathway activity.[9]
-
-
Experimental Protocol Issues:
-
Action: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using fresh lysis buffer with phosphatase inhibitors and validated phospho-specific antibodies.
-
Action: Include a positive control, such as a cell line known to be sensitive to this compound (e.g., HCT116), to validate your experimental setup.
-
Scenario 2: Initial Inhibition of p-ERK Followed by a Rebound
You observe a strong initial decrease in p-ERK levels after a short treatment with this compound, but the p-ERK signal returns at later time points (e.g., 24-48 hours).
Possible Causes and Troubleshooting Steps:
-
Adaptive Pathway Reactivation:
-
Action: This may indicate the activation of feedback loops or parallel signaling pathways. Investigate the activation status of other signaling nodes, such as p-AKT, to explore potential bypass mechanisms.[1]
-
Action: Consider combination therapies. The combination of this compound with inhibitors of other pathways (e.g., PI3K inhibitors) may prevent this rebound effect.
-
-
Inhibitor Half-life in Culture:
-
Action: Depending on the metabolic activity of your cell line, the effective concentration of this compound in the culture medium may decrease over time. Consider replenishing the medium with fresh inhibitor during long-term experiments.
-
Scenario 3: Discrepancy Between p-ERK Inhibition and Cell Viability
Your Western blot shows potent inhibition of p-ERK, but your cell viability assay (e.g., MTT, CellTiter-Glo) indicates only a modest effect on cell survival or proliferation.
Possible Causes and Troubleshooting Steps:
-
Cytostatic vs. Cytotoxic Effects:
-
Action: this compound may be inducing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect) in your cell model. Perform cell cycle analysis (e.g., by flow cytometry) to investigate this possibility.
-
Action: Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or other methods to determine if the treatment is inducing apoptosis.
-
-
Dependence on Other Survival Pathways:
-
Action: The cells may be dependent on other signaling pathways for survival that are not downstream of MEK/ERK.
-
Action: The timeframe of your viability assay may be too short. Extend the duration of the assay (e.g., to 72 hours or longer) to allow for the full effect of the inhibitor to manifest.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| HCT116 | Colorectal | KRAS G13D | 1.5 |
| IPC-298 | Melanoma | NRAS Q61L | 0.8 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 2.1 |
| MeWo | Melanoma | NF1 mutant | 3.4 |
| OV90 | Ovarian | BRAF G466V | 1.2 |
| NCI-H1666 | Lung | BRAF G466A | 2.5 |
Note: IC50 values are representative and may vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Mutation | This compound Dose | Tumor Growth Inhibition (%) |
| HCT116 | Colorectal | KRAS G13D | 3 mg/kg, QD | >100 (regression) |
| IPC-298 | Melanoma | NRAS Q61L | 3 mg/kg, QD | >100 (regression) |
| NCI-H23 | Lung | KRAS G12C | 2 mg/kg, QD | ~60 |
Note: QD = once daily. Data is compiled from preclinical studies and represents approximate values.[10]
Experimental Protocols
Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
-
Stripping and Re-probing for Total ERK:
-
Incubate the membrane in a stripping buffer to remove the p-ERK antibodies.
-
Wash, re-block, and probe with an antibody against total ERK1/2 to normalize for protein loading.[6]
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound stabilizes the inactive RAF-MEK complex.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nestedtx.com [nestedtx.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
NST-628 resistance mechanisms in cancer cells
Welcome to the technical support center for NST-628, a novel pan-RAF/MEK non-degrading molecular glue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting potential issues related to this compound resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential challenges that may arise during your experiments with this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, brain-penetrant, non-degrading pan-RAF–MEK molecular glue. Its primary mechanism involves stabilizing the inactive conformation of the RAF-MEK complex. This action prevents the phosphorylation and subsequent activation of MEK by all RAF isoforms (A/B/CRAF), leading to a deep and durable inhibition of the RAS-MAPK pathway.[1][2][3] A key feature of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to selective RAF inhibitors.[1][2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
While this compound is designed to overcome common resistance mechanisms to other MAPK inhibitors, acquired resistance to this compound can still emerge. Preclinical studies suggest that resistance to this compound is less likely to be driven by mutations in the drug-binding sites of RAF or MEK.[1] Instead, resistance mechanisms are more likely to involve:
-
Activation of Parallel Oncogenic Pathways: A primary mechanism of acquired resistance is the activation of bypass pathways that reactivate downstream signaling independent of the RAF-MEK node. The PI3K-AKT-mTOR pathway is a frequently observed compensatory pathway.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, FGFR, or MET can lead to MAPK pathway reactivation or activation of parallel signaling cascades.
-
Alterations in Downstream Effectors: While less common, mutations or amplifications of components downstream of MEK, such as ERK, could theoretically confer resistance.
-
Modulation of the Tumor Microenvironment: Changes in the tumor microenvironment, including interactions with stromal cells and altered cytokine signaling, can contribute to drug resistance.
Q3: How can I experimentally investigate if my resistant cells have activated a bypass pathway?
To determine if a bypass pathway is activated in your this compound resistant cell line, we recommend the following experimental workflow:
-
Phospho-protein Analysis: Perform Western blotting or phospho-proteomic analysis to compare the phosphorylation status of key signaling proteins in your parental (sensitive) and resistant cell lines. Pay close attention to proteins in the PI3K-AKT pathway (e.g., p-AKT, p-S6K) and other relevant pathways.
-
Combination Therapy Studies: Treat your resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor). A synergistic effect in reducing cell viability would suggest the involvement of that pathway.
-
RTK Arrays: Utilize commercially available RTK arrays to screen for changes in the expression and phosphorylation of a wide range of receptor tyrosine kinases.
Q4: I am not observing the expected level of MEK phosphorylation inhibition in my Western blots. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal Drug Concentration or Treatment Time: Ensure you are using the appropriate concentration of this compound and that the treatment duration is sufficient to observe maximal inhibition. Refer to the provided cell viability data for guidance on effective concentrations in various cell lines.
-
Cell Line Specific Factors: The degree of inhibition can vary between cell lines due to their specific genetic background and signaling dynamics.
-
Technical Issues with Western Blotting:
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for both the phosphorylated and total protein.
-
Lysate Preparation: Ensure proper lysis and inhibition of phosphatases and proteases during sample preparation.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across lanes.
-
Q5: Can this compound be used in combination with other targeted therapies?
Yes, preclinical data suggests that this compound is an ideal candidate for combination therapies.[4] Its mechanism of preventing MAPK pathway reactivation makes it a strong partner for upstream inhibitors, such as KRAS G12C inhibitors. The combination of this compound with a KRAS inhibitor has been shown to be more effective than either agent alone by preventing the adaptive feedback reactivation of the MAPK pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| HCT116 | Colorectal | KRAS G13D | 5 |
| IPC-298 | Melanoma | NRAS Q61L | 2 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 3 |
| MeWo | Melanoma | NF1 loss | 10 |
| NCI-H1666 | Lung | BRAF G466V | 8 |
| OV90 | Ovarian | BRAF G464V | 12 |
Data compiled from publicly available preclinical study information.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Mutation(s) | This compound Dose | Tumor Growth Inhibition (%) |
| HCT116 | Colorectal | KRAS G13D | 3 mg/kg, QD | 53 (regression) |
| IPC-298 | Melanoma | NRAS Q61L | 5 mg/kg, QD | 38 (regression) |
| NCI-H23 | Lung | KRAS G12C | 2 mg/kg, QD | Significant growth delay |
| SK-MEL-2-luc | Melanoma | NRAS Q61R | 3 mg/kg, QD | Tumor regression |
QD: once daily. Data represents endpoint analysis from preclinical studies.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the drug solution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Immunoprecipitation and Western Blotting for RAF-MEK Complex
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse in ice-cold IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against MEK1 or BRAF overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with IP lysis buffer and once with a final wash buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ARAF, BRAF, CRAF, MEK1, p-MEK, p-ERK, and a loading control (e.g., vinculin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound as a pan-RAF/MEK molecular glue.
Experimental Workflow: Investigating Acquired Resistance to this compound
Caption: Workflow for investigating acquired resistance to this compound.
Logical Relationship: Overcoming Resistance with Combination Therapy
Caption: Logic of using combination therapy to overcome this compound resistance.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. cancer-research-network.com [cancer-research-network.com]
NST-628 Brain Distribution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of NST-628 brain distribution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, non-degrading molecular glue that targets the RAS-MAPK pathway.[1][2][3] Its primary mechanism involves stabilizing the inactive conformation of the RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[1][4] This leads to a deep and durable inhibition of the signaling pathway. Unlike traditional RAF inhibitors, this compound does not promote the formation of RAF heterodimers, a common mechanism of resistance.[1][5]
Q2: What makes this compound a promising agent for central nervous system (CNS) malignancies?
Preclinical data have consistently demonstrated that this compound has high intrinsic permeability across the blood-brain barrier (BBB).[1][2][3][5] This "full intrinsic CNS permeability" allows it to achieve therapeutic concentrations in the brain, making it a promising candidate for treating primary brain tumors and brain metastases.[2][6] In preclinical models, this compound has shown efficacy in orthotopic intracranial tumor models.[1][3]
Q3: How does the brain penetrance of this compound compare to other MEK inhibitors?
This compound exhibits significantly higher brain penetration than other MEK inhibitors.[7] This is quantified by its unbound brain-to-plasma partition coefficient (Kp,uu), which is a key indicator of BBB permeability.
Troubleshooting Guide
Problem 1: Difficulty in detecting and quantifying this compound in brain tissue.
-
Possible Cause: The concentration of this compound in the brain, while sufficient for therapeutic effect, may be below the detection limit of the analytical method being used.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Employ highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Ensure the method is validated for linearity, accuracy, and precision at the expected concentration range.
-
Sample Preparation: Optimize the brain tissue homogenization and extraction procedure to maximize the recovery of this compound. This may involve testing different solvents and extraction techniques.
-
Reference Standards: Use certified reference standards for this compound to ensure accurate calibration and quantification.
-
Problem 2: Inconsistent results in in vivo brain distribution studies.
-
Possible Cause: Variability in experimental procedures or animal models can lead to inconsistent results.
-
Troubleshooting Steps:
-
Animal Model: Ensure the use of a consistent and well-characterized animal model. Factors such as age, sex, and health status of the animals should be standardized. For tumor models, the tumor implantation site and size should be consistent.
-
Dosing: Verify the accuracy of the dosing formulation and administration. For oral dosing, consider the impact of food on absorption.
-
Timing of Sample Collection: The timing of brain tissue collection post-dose is critical. Establish a clear time-course to capture peak concentration and distribution kinetics.
-
Tissue Dissection: Dissect and process brain tissue samples consistently to avoid contamination with blood or other tissues.
-
Problem 3: Discrepancy between in vitro BBB models and in vivo brain distribution.
-
Possible Cause: In vitro models of the BBB, while useful for initial screening, may not fully recapitulate the complexity of the in vivo environment.
-
Troubleshooting Steps:
-
Model Selection: Understand the limitations of the chosen in vitro model. Consider using more complex models, such as those with co-cultures of endothelial cells, pericytes, and astrocytes, or dynamic in vitro models.
-
Transporter Activity: Investigate whether this compound is a substrate for any efflux transporters (e.g., P-glycoprotein, BCRP) at the BBB. These transporters can significantly limit brain penetration in vivo, an effect that may not be fully captured in all in vitro systems.
-
In Vivo Validation: Always validate key findings from in vitro models with in vivo studies in a relevant animal model.
-
Quantitative Data Summary
The following table summarizes the brain penetration properties of this compound in comparison to other MEK inhibitors.
| Compound | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Reference |
| This compound | >1 | [8] |
| Trametinib | 0.11 | [8] |
| Avutometinib (VS-6766) | 0.18 | [7][8] |
Experimental Protocols
Protocol 1: Assessment of this compound Brain and Plasma Concentrations
-
Animal Dosing: Administer this compound to mice via oral gavage at the desired dose (e.g., 3 mg/kg).[7]
-
Sample Collection: At predetermined time points post-dosing (e.g., 4 hours), collect blood via cardiac puncture into tubes containing an anticoagulant.[7] Immediately thereafter, perfuse the mice with saline to remove blood from the brain, and then collect the brain tissue.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction on both plasma and brain homogenate samples to isolate this compound.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio. Determine the unbound concentrations by factoring in the plasma and brain tissue protein binding.
Protocol 2: In Vivo Efficacy Assessment in an Intracranial Tumor Model
-
Cell Line: Use a luciferase-tagged cancer cell line with a relevant RAS-MAPK pathway mutation (e.g., SK-MEL-2 with NRAS Q61R).[7]
-
Intracranial Implantation: Stereotactically implant the tumor cells into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescent imaging (BLI).[7]
-
Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer this compound daily via oral gavage.[7]
-
Efficacy Endpoints: Monitor tumor regression or stasis using BLI. Key endpoints can include changes in tumor volume and overall survival of the mice.
-
Pharmacodynamic Assessment: At the end of the study, collect brain tumor tissue to assess target engagement by measuring the levels of phosphorylated ERK (p-ERK) via methods such as Western blotting or immunohistochemistry.[7]
Visualizations
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Caption: Workflow for assessing this compound brain distribution.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting - BioSpace [biospace.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nestedtx.com [nestedtx.com]
- 5. researchgate.net [researchgate.net]
- 6. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference [prnewswire.com]
- 7. nestedtx.com [nestedtx.com]
- 8. aacrjournals.org [aacrjournals.org]
Refining NST-628 Dosage for Intracranial Tumor Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining the dosage of NST-628 in preclinical intracranial tumor models. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant, non-degrading molecular glue that targets the RAS-MAPK signaling pathway.[1][2][3] It functions by stabilizing the inactive conformation of the RAF-MEK protein complex, thereby preventing the phosphorylation and activation of MEK by RAF.[1][4][5] This leads to a deep and durable inhibition of the downstream signaling cascade (p-MEK and p-ERK), which is often hyperactivated in various cancers.[1][4] Unlike some other RAF inhibitors, this compound does not promote the formation of RAF heterodimers, which can lead to paradoxical pathway activation.[1][2][6]
Q2: Why is this compound particularly promising for intracranial tumors?
A2: this compound exhibits high intrinsic permeability into the brain, with a brain-to-plasma unbound concentration ratio (Kp,uu) greater than 1.[7][8] This is significantly higher than other MEK inhibitors like trametinib (Kp,uu of 0.11) and avutometinib (Kp,uu of 0.18), which have limited central nervous system (CNS) exposure.[7] This superior brain penetrance allows for effective target engagement and therapeutic activity in orthotopic intracranial models.[2]
Q3: What types of tumor models are sensitive to this compound?
A3: this compound has demonstrated broad efficacy in tumor models with alterations in the RAS-MAPK pathway, including those with BRAF Class II/III, KRAS, and NRAS mutations, as well as NF1-mutant/deficient models.[1][4][6] Cell lines with NRAS Q61 mutations have shown particular sensitivity.[4][9]
Q4: What is a recommended starting dose for in vivo studies?
A4: Based on preclinical studies, daily oral dosing regimens of 1 mg/kg, 3 mg/kg, and 5 mg/kg have been shown to be effective and well-tolerated in mouse models.[1][4][7] A dose of 3 mg/kg once daily (QD) has been shown to induce tumor regression in both SK-MEL-2 (NRAS Q61R) and MeWo (NF1 mutant) intracranial xenograft models.[7][8] Lower doses, such as 0.3 mg/kg, have resulted in tumor stasis in the MeWo model.[7][8]
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition in an intracranial model.
-
Possible Cause 1: Insufficient Drug Exposure in the CNS.
-
Possible Cause 2: Model-Specific Resistance.
-
Solution: Characterize the genomic profile of your tumor model to confirm it harbors a RAS-MAPK pathway alteration known to be sensitive to this compound.[4] Although broad, efficacy can vary between different mutations.
-
-
Possible Cause 3: Suboptimal Dosing Frequency.
Problem 2: Evidence of paradoxical pathway activation.
-
Clarification: This is unlikely with this compound. Unlike some RAF inhibitors that can promote RAF heterodimerization and lead to paradoxical activation, this compound stabilizes an inactive RAF-MEK complex and prevents the formation of BRAF-CRAF heterodimers.[1][2][6]
-
Troubleshooting Step: If you observe an unexpected increase in p-ERK levels, re-verify the identity and purity of the compound. Additionally, analyze earlier time points after dosing, as pathway dynamics can be complex. In preclinical models, this compound has been shown to durably suppress p-ERK.[4]
Problem 3: Animal toxicity or significant body weight loss.
-
Clarification: this compound has been shown to be well-tolerated at effective doses, with superior tolerability compared to MEK inhibitors like trametinib.[1][4]
-
Solution: If toxicity is observed, reduce the dose. A dose of 0.3 mg/kg QD has shown anti-tumor activity (stasis) with minimal toxicity.[7][8] Ensure proper formulation and administration of the compound. For in vitro assays, this compound is typically dissolved in 100% DMSO.[1] For in vivo studies, appropriate vehicle controls should be used.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Intracranial Tumor Models
| Tumor Model | Mutation | Dosing Regimen (Oral) | Outcome |
| SK-MEL-2 Xenograft | NRAS Q61R | 3 mg/kg QD | Tumor Regression (50% of mice)[7][8] |
| MeWo Xenograft | NF1 Q1336 | 1 mg/kg QD | Tumor Regression[7][8] |
| MeWo Xenograft | NF1 Q1336 | 3 mg/kg QD | Tumor Regression[7][8] |
| MeWo Xenograft | NF1 Q1336* | 0.3 mg/kg QD | Tumor Stasis[7][8] |
Table 2: Pharmacodynamic Effects of this compound in Subcutaneous Tumor Models
| Tumor Model | Mutation | Dosing Regimen (Oral) | Time Point | p-MEK Inhibition | p-ERK Inhibition |
| HCT116 | KRAS G13D | 3 mg/kg (single dose) | 4, 8, 24 hours | Yes | Yes |
| HCT116 | KRAS G13D | 5 mg/kg (single dose) | 4, 8, 24 hours | Yes | Yes |
| HCT116 | KRAS G13D | 1.5 mg/kg BID (single dose) | 4, 8, 24 hours | Yes | Yes |
Experimental Protocols
Protocol 1: Orthotopic Intracranial Xenograft Model
-
Cell Culture: Culture luciferase-tagged human cancer cells (e.g., SK-MEL-2, MeWo) in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), aged 6-8 weeks.
-
Intracranial Injection:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture).
-
Slowly inject 2-5 µL of cell suspension (containing 1x10^5 to 5x10^5 cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescent imaging (BLI) 1-2 times per week.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice after 10-15 minutes using an in vivo imaging system.
-
-
Treatment Initiation: Once tumors are established (as determined by a consistent BLI signal), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer daily via oral gavage at the desired dose (e.g., 3 mg/kg).
-
Endpoint Analysis: Continue treatment and monitoring until a predetermined endpoint is reached (e.g., significant tumor burden, neurological symptoms, or a defined study duration). Euthanize mice and collect brain tissue for downstream analysis (e.g., histology, Western blot).
Protocol 2: Western Blot for Phospho-ERK and Phospho-MEK Analysis
-
Sample Preparation:
-
Excise tumors from the brain and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Caption: Workflow for intracranial tumor model experiments with this compound.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. nestedtx.com [nestedtx.com]
- 5. nestedtx.com [nestedtx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nestedtx.com [nestedtx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Efficacy of NST-628 in Pancreatic Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NST-628 in pancreatic cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-degrading, pan-RAF-MEK molecular glue.[1][2] It functions by stabilizing the inactive conformation of the RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK by RAF.[1][3] This leads to a deep and durable inhibition of the RAS-MAPK signaling pathway.[1][4] A key feature of this compound is that it does not promote the formation of BRAF-CRAF heterodimers, a mechanism of resistance seen with some other RAF inhibitors.[1]
Q2: In which pancreatic cancer models is this compound expected to be most effective?
A2: this compound has demonstrated broad efficacy in preclinical models with alterations in the RAS-MAPK pathway.[1][5] Given that over 95% of pancreatic cancers harbor KRAS mutations, this compound is a promising agent for this cancer type.[1] It has shown potent anti-proliferative activity in various cancer cell lines, including those with KRAS mutations.[1][2] Specifically, it has demonstrated efficacy in models with KRAS G12D mutations, which are common in pancreatic cancer.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on published studies, a good starting point for in vitro cell-based assays is a dose-response curve ranging from low nanomolar to micromolar concentrations. For specific assays, the following concentrations have been used:
-
Apoptosis Assays: 100 nmol/L has been shown to induce the greatest level of apoptosis in several cell lines.[1]
-
Proliferation Assays (GI50): Sensitivity to this compound is observed in the nanomolar range for responsive cell lines, with GI50 values often below 100 nmol/L.[1]
-
Target Engagement (Immunoprecipitation): Concentrations around 100 nmol/L have been used to demonstrate the stabilization of the RAF-MEK complex.[1]
Q4: How can I assess the target engagement of this compound in my pancreatic cancer cells?
A4: Target engagement can be assessed by observing the direct downstream effects of RAF-MEK inhibition. Key methods include:
-
Western Blotting: Analyze the phosphorylation status of MEK (p-MEK) and ERK (p-ERK). Successful target engagement will result in a significant reduction in the levels of both p-MEK and p-ERK.
-
Immunoprecipitation: To confirm the "molecular glue" mechanism, you can perform a MEK1 immunoprecipitation followed by Western blotting for RAF isoforms (ARAF, BRAF, CRAF). An increase in the co-immunoprecipitation of RAF with MEK1 upon this compound treatment indicates the stabilization of the inactive complex.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Limited or no reduction in cell viability/proliferation. | 1. Cell line is resistant: The pancreatic cancer cell line may have intrinsic resistance mechanisms. 2. Suboptimal drug concentration: The concentration of this compound may be too low. 3. Incorrect assessment of viability: The chosen viability assay may not be optimal. | 1. Confirm MAPK pathway activation: Ensure the cell line has a known KRAS or BRAF mutation and baseline activation of the MAPK pathway (detectable p-ERK). Consider using a more sensitive cell line as a positive control. 2. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 1 nM to 10 µM). 3. Use multiple viability assays: Compare results from different assays (e.g., CellTiter-Glo, MTT, crystal violet). |
| Inconsistent p-ERK inhibition. | 1. Timing of analysis: The time point for cell lysis after treatment may not be optimal to observe maximal inhibition. 2. Serum starvation: Presence of growth factors in the serum can reactivate the pathway. 3. Technical variability: Inconsistent protein loading or antibody quality. | 1. Perform a time-course experiment: Analyze p-ERK levels at different time points after this compound treatment (e.g., 2, 6, 24 hours). 2. Serum-starve cells: Culture cells in low-serum media for several hours before and during this compound treatment. 3. Ensure consistent experimental technique: Use a reliable protein quantification method, load equal amounts of protein, and use validated antibodies for Western blotting. |
| Development of acquired resistance in long-term studies. | 1. Reactivation of the MAPK pathway: Cells may develop mechanisms to bypass the this compound-mediated inhibition. 2. Activation of parallel signaling pathways: Upregulation of alternative survival pathways (e.g., PI3K/AKT). | 1. Analyze MAPK pathway status: Check for reactivation of p-ERK in resistant cells. 2. Investigate bypass pathways: Use phospho-protein arrays or Western blotting to assess the activation of other key signaling pathways. Consider combination therapies targeting these bypass pathways.[6] |
| Unexpected off-target effects. | 1. High drug concentration: Off-target effects are more likely at higher concentrations. 2. Cell-type specific effects: Some cell lines may be more sensitive to off-target activities. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect. 2. Consult kinome screening data: KINOMEscan profiling has shown this compound to be highly selective for MEK1/2 and RAF1 at 1 µM.[1] If off-target effects are suspected, consider investigating pathways involving other kinases that showed some minor inhibition in these screens. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in RAS-Mutant Cell Lines
| Cell Line | Cancer Type | Mutation | GI50 (nmol/L) |
| HCT116 | Colorectal | KRAS G13D | 20 |
| IPC-298 | Melanoma | NRAS Q61L | Not specified |
| SK-MEL-2 | Melanoma | NRAS Q61R | Not specified |
| MeWo | Melanoma | NF1 mutant | Not specified |
Data extracted from preclinical studies. GI50 values can vary between experiments and laboratories.[1][7]
Experimental Protocols
Protocol 1: Western Blotting for p-MEK and p-ERK
-
Cell Seeding and Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
(Optional) Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: MEK1 Immunoprecipitation for RAF-MEK Complex
-
Cell Seeding and Treatment: Seed pancreatic cancer cells in 10 cm dishes and treat with this compound or vehicle control as described above.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-MEK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform Western blotting as described above using antibodies against MEK1, BRAF, CRAF, and ARAF.
-
Visualizations
Caption: this compound inhibits the RAS-MAPK pathway by stabilizing the inactive RAF-MEK complex.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nestedtx.com [nestedtx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nestedtx.com [nestedtx.com]
Validation & Comparative
NST-628 vs. Trametinib: A Comparative Analysis in KRAS Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel pan-RAF-MEK molecular glue, NST-628, and the established MEK inhibitor, trametinib, in preclinical models of KRAS-mutant cancers. The information presented is collated from publicly available experimental data to assist researchers in evaluating the potential of these two agents.
At a Glance: Key Differences
| Feature | This compound | Trametinib |
| Mechanism of Action | Pan-RAF-MEK molecular glue; stabilizes an inactive RAF-MEK complex, preventing MEK phosphorylation and activation.[1][2] | Allosteric inhibitor of MEK1 and MEK2, preventing their activation of ERK.[3] |
| Target Specificity | A/B/CRAF and MEK1/2.[4] | MEK1 and MEK2.[3] |
| Activity in KRAS Models | Broad efficacy in various KRAS-mutant models (G12V, G12R, G13D, G12C, G12D).[1][4][5] | Active in KRAS-mutant models, but efficacy can be limited by feedback reactivation of the pathway. |
| Tolerability | Generally well-tolerated in preclinical models with less body weight loss compared to trametinib at effective doses.[4][5] | Can lead to significant toxicity, including body weight loss, at higher doses.[4] |
| Clinical Development | Currently in Phase 1 clinical trials (NCT06326411).[6] | FDA-approved for BRAF-mutant melanoma and other cancers; investigated in KRAS-mutant settings.[7][8] |
Signaling Pathway Inhibition
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that, when constitutively activated by KRAS mutations, drives tumor cell proliferation and survival. Both this compound and trametinib target this pathway, but through distinct mechanisms.
Caption: Mechanism of action of this compound and trametinib on the MAPK signaling pathway.
Preclinical Efficacy in KRAS G13D Colorectal Cancer Model
The HCT116 human colorectal carcinoma cell line, which harbors a KRAS G13D mutation, is a widely used model to assess the efficacy of MAPK pathway inhibitors.
In Vivo Tumor Growth Inhibition
In a xenograft model using HCT116 cells, this compound demonstrated superior anti-tumor activity compared to trametinib.[2][4]
| Treatment Group | Dose | Tumor Volume (Day 10, Normalized to Day 0) | Reference |
| Vehicle | - | ~100% | [4] |
| Trametinib | 0.3 mg/kg qd | ~50% | [4] |
| This compound | 3 mg/kg qd | Tumor Regression (<0%) | [4] |
| This compound | 5 mg/kg qd | Tumor Regression (<0%) | [4] |
Tolerability in HCT116 Xenograft Model
This compound was better tolerated than trametinib in tumor-bearing mice. Mice treated with this compound showed comparable weight gain to the vehicle group, whereas trametinib treatment at an effective dose led to significant body weight loss.[4]
| Treatment Group | Dose | Body Weight Change | Reference |
| Vehicle | - | Gain | [4] |
| Trametinib | 0.3 mg/kg qd | Maintained | [4] |
| Trametinib | 1 mg/kg qd | Marked Loss | [4] |
| This compound | 3 mg/kg qd | Gain | [4] |
| This compound | 5 mg/kg qd | Gain | [4] |
Pharmacodynamic Effects on MAPK Pathway Signaling
This compound demonstrated robust and sustained inhibition of MEK and ERK phosphorylation in HCT116 tumors.[4]
| Treatment | Dose | Time Point | p-MEK Inhibition | p-ERK Inhibition | Reference |
| This compound | 3 mg/kg | 4, 8, 24 hr | Yes | Yes | [4] |
| This compound | 5 mg/kg | 4, 8, 24 hr | Yes | Yes | [4] |
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. For specific details, it is recommended to consult the original publications.
In Vivo HCT116 Xenograft Study
Caption: A generalized workflow for a xenograft study.
-
Cell Line: HCT116 (human colorectal carcinoma, KRAS G13D mutant) cells are cultured in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of HCT116 cells (typically 5 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Drugs are administered orally (p.o.) daily (qd) or twice daily (bid) at the specified concentrations.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting.
Western Blotting for p-MEK and p-ERK
-
Tumor Lysis: Excised tumors are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare protein lysates.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Antibodies for total MEK and total ERK are used as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
Cell Viability Assay
-
Cell Seeding: KRAS-mutant cancer cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or trametinib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or by measuring ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Summary and Future Directions
The preclinical data available to date suggests that this compound, with its unique pan-RAF-MEK molecular glue mechanism, offers potential advantages over the MEK inhibitor trametinib in KRAS-mutant cancer models. These advantages include broader efficacy across different KRAS mutations and improved tolerability. The ongoing Phase 1 clinical trial of this compound will be crucial in determining if these preclinical findings translate into clinical benefit for patients with RAS- and RAF-driven cancers. Further research is warranted to explore the efficacy of this compound in a wider range of KRAS-mutant tumor types and to investigate potential combination strategies to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. nestedtx.com [nestedtx.com]
- 3. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of NST-628 and Avutometinib in RAS-MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The RAS-MAPK signaling cascade, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in a significant portion of human cancers. This has spurred the development of targeted therapies aimed at key nodes within this pathway. This guide provides a detailed comparison of two such inhibitors, NST-628 and avutometinib, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies that underpin these findings.
At a Glance: Key Efficacy and Mechanistic Differences
| Feature | This compound | Avutometinib |
| Mechanism of Action | Pan-RAF–MEK molecular glue; prevents MEK phosphorylation and activation by all RAF isoforms.[1][2][3] | MEK1 inhibitor; induces the formation of inactive RAF/MEK complexes and prevents MEK1/2 phosphorylation by RAF.[4][5] Often used with defactinib (FAK inhibitor) to overcome resistance.[6] |
| Target Specificity | Pan-RAF (A/B/CRAF) and MEK1/2.[1] | Primarily MEK1, with activity as a dual RAF/MEK inhibitor.[4][5] |
| Clinical Development Stage | Phase 1 clinical trial for advanced solid tumors with RAS-MAPK pathway mutations (NCT06326411).[7][8][9][10] | FDA-approved in combination with defactinib for adult patients with recurrent low-grade serous ovarian cancer (LGSOC) with a KRAS mutation.[11][12] |
| Reported Efficacy (Clinical) | N/A (Phase 1 ongoing) | LGSOC (with defactinib): Overall Response Rate (ORR): 31-45% in all patients, up to 60% in KRAS-mutant patients.[13] Median Duration of Response (DOR): 31.1 months.[14][15] Median Progression-Free Survival (PFS): 12.9 months (all patients), 22.0 months (KRAS-mutant).[14][15] |
| Reported Efficacy (Preclinical) | Patient-Derived Xenograft (PDX) models: Overall response rate of 69.5% and disease control rate of 87%.[1] Demonstrated tumor regressions in various RAS- and RAF-driven cancer models.[16] | Showed inhibition of tumor cell proliferation in cell lines with KRAS mutations.[4] Enhanced anti-tumor activity in mouse models when combined with defactinib.[4] |
| Brain Penetrance | Yes, fully brain-penetrant in preclinical models.[1][3][17] | Data on brain penetrance is not as prominently highlighted in the provided results. |
Signaling Pathways and Mechanisms of Action
This compound and avutometinib both target the RAS-MAPK pathway but through distinct mechanisms.
This compound: The Pan-RAF-MEK Molecular Glue
This compound functions as a "molecular glue," stabilizing the inactive conformation of the RAF-MEK complex.[1][2] This unique mechanism engages all RAF isoforms (A, B, and C) and prevents the phosphorylation and subsequent activation of MEK1/2.[1][3] By locking the complex in an inactive state, this compound leads to a profound and durable inhibition of the downstream signaling cascade.[1] A key differentiator is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to some RAF inhibitors.[1][3]
Avutometinib: The RAF/MEK Inhibitor
Avutometinib is a MEK1 inhibitor that also demonstrates dual RAF/MEK inhibitory activity.[4][18] It induces the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation of MEK1/2 by RAF.[4][5] In clinical practice, particularly for low-grade serous ovarian cancer, avutometinib is co-administered with defactinib, a FAK (Focal Adhesion Kinase) inhibitor.[6] This combination strategy is designed to counteract a common resistance mechanism where cancer cells activate FAK in response to MEK inhibition.[6]
Efficacy Data
This compound: Preclinical Efficacy
As this compound is in the early stages of clinical development, efficacy data is currently limited to preclinical studies.
Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models [1]
| Parameter | Value |
| Overall Response Rate | 69.5% |
| Disease Control Rate | 87% |
| Tumor Models | Lung adenocarcinoma, pancreatic adenocarcinoma, melanoma, ovarian, breast cancer, and cholangiocarcinoma with NRAS, KRAS, or BRAF class II/III mutations. |
Note: These data are from a murine efficacy trial with this compound administered at 3 mg/kg qd.
Avutometinib: Clinical Efficacy in Low-Grade Serous Ovarian Cancer (LGSOC)
The efficacy of avutometinib has been most extensively studied in combination with defactinib in patients with recurrent LGSOC. The Phase 2 RAMP 201 trial provides robust clinical data.
Table 2: Efficacy of Avutometinib plus Defactinib in the RAMP 201 Trial [11][12][13][14][19]
| Efficacy Endpoint | All Patients | KRAS-Mutant | KRAS Wild-Type |
| Overall Response Rate (ORR) | 31% - 45% | 44% - 60% | 17% - 29% |
| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months |
| Disease Control Rate (DCR) at ≥6 months | 61% | 70% | 50% |
Experimental Protocols
This compound: In Vivo Murine Efficacy Trial
The preclinical efficacy of this compound was evaluated in patient-derived xenograft (PDX) models.
-
Model System: Patient-derived xenografts from various solid tumors (lung, pancreatic, melanoma, ovarian, breast, cholangiocarcinoma) harboring NRAS, KRAS, or BRAF class II/III mutations were utilized.[1]
-
Treatment: this compound was administered orally at a dose of 3 mg/kg once daily (qd).[1]
-
Duration: Treatment was continued for a period ranging from 27 to 60 days.[1]
-
Endpoints: The primary efficacy endpoints were overall response rate (maximum response ≤ -30% tumor volume change) and disease control rate (maximum response ≤ 20% tumor volume change).[1]
Avutometinib: RAMP 201 Phase 2 Clinical Trial Protocol
The RAMP 201 trial (NCT04625270) was an open-label, multicenter study that evaluated the efficacy and safety of avutometinib with and without defactinib in patients with recurrent LGSOC.[12]
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestedtx.com [nestedtx.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nottheseovaries.org [nottheseovaries.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Can this compound Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 9. A Phase 1, open label single-arm two-part study to investigate safety, pharmacokinetics, and preliminary efficacy of pan-RAF/MEK glue this compound oral tablets in subjects with solid tumors harboring genetic alterations in the MAPK pathway and with other solid tumors [mdanderson.org]
- 10. This compound - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 11. mskcc.org [mskcc.org]
- 12. fda.gov [fda.gov]
- 13. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Avutometinib and Defactinib Show Promise in Recurrent Low-Grade Serous Ovarian Cancer [trial.medpath.com]
- 16. nestedtx.com [nestedtx.com]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. ascopubs.org [ascopubs.org]
A Comparative Guide to the Validation of NST-628 Downstream Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-RAF-MEK molecular glue, NST-628, with other inhibitors of the RAS-MAPK pathway. The information presented is supported by preclinical experimental data to validate the downstream signaling inhibition of this compound.
Introduction to this compound
This compound is a potent, brain-penetrant, non-degrading pan-RAF-MEK molecular glue that targets the RAS-MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver in a variety of solid tumors.[1] this compound's mechanism of action is distinct from traditional RAS-MAPK inhibitors. It works by stabilizing RAF-MEK complexes in an inactive conformation, which prevents the phosphorylation and activation of MEK by all isoforms of RAF (ARAF, BRAF, and CRAF).[4][5] A key differentiator of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[1][6] This novel mechanism leads to deep and durable inhibition of the pathway.[1] Preclinical studies have demonstrated this compound's efficacy in tumor models with diverse RAS and RAF mutations, including KRAS, NRAS, and BRAF class II/III mutations.[4][7][8]
Comparative Analysis of In Vitro Potency
The anti-proliferative activity of this compound has been evaluated against a panel of cancer cell lines and compared with other RAF and MEK inhibitors. The following table summarizes the 50% growth inhibition (GI50) values, demonstrating the potency of these compounds in vitro.
| Cell Line | Mutation | This compound GI50 (nM) | Avutometinib (VS-6766) GI50 (nM) | Naporafenib GI50 (nM) | Exarafenib GI50 (nM) | Plixorafenib GI50 (nM) |
| HCT116 | KRAS G13D | 20 | >1000 | >1000 | >1000 | >1000 |
| Panel of BRAF Class II/III mutant models | BRAF Class II/III | More Potent | Less Potent | Less Potent | Less Potent | Less Potent |
| NRAS-mutant models | NRAS | GI50 ≤100 nM in 66% of models | Not Specified | Not Specified | Not Specified | Not Specified |
| KRAS-mutant models | KRAS | GI50 ≤100 nM in 56% of models | Not Specified | Not Specified | Not Specified | Not Specified |
| BRAF-mutant models | BRAF | GI50 ≤100 nM in 47% of models | Not Specified | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.[4][9][10] In a panel of BRAF class II and III mutant cell lines, this compound demonstrated greater potency than the type II RAF inhibitors naporafenib and exarafenib, the BRAF dimer breaker plixorafenib, and the dual RAF-MEK inhibitor avutometinib.[4][10]
Comparative Analysis of In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in various xenograft models, showing superior efficacy and tolerability compared to other MAPK inhibitors.
| Xenograft Model | Mutation | Treatment and Dose | Outcome | Comparator(s) | Comparator Outcome |
| HCT116 (colorectal) | KRAS G13D | This compound (3-5 mg/kg QD) | 53% tumor regression | Trametinib (0.3 mg/kg QD), Avutometinib (0.3 mg/kg QD) | Less tumor response; Trametinib and Avutometinib at 1 mg/kg were not well-tolerated.[4][11][12] |
| IPC-298 (melanoma) | NRAS Q61L | This compound (3-5 mg/kg QD) | 38% tumor regression | Trametinib | Deeper tumor responses with this compound.[11][12] |
| IPC-298 (melanoma) | NRAS Q61L | This compound (5 mg/kg QD or 1.5 mg/kg BID) | Greater inhibition of pMEK and pERK | Belvarafenib + Cobimetinib | Less pathway inhibition.[4] |
| SK-MEL-2 (intracranial melanoma) | NRAS Q61R | This compound (3 mg/kg QD) | 50% tumor regression | Trametinib, Avutometinib (VS-6766) | Minimal efficacy due to low CNS exposure.[3] |
| MeWo (intracranial melanoma) | NF1 Q1336* | This compound (1 and 3 mg/kg QD) | Tumor regression | Tovorafenib (DAY101) | No efficacy, paradoxical pathway activation.[3] |
Brain Penetrance
A significant advantage of this compound is its ability to cross the blood-brain barrier, which is a limitation for many existing MAPK inhibitors. This property makes it a promising candidate for treating primary and metastatic brain tumors.
| Compound | Brain Permeability (Kp,uu) |
| This compound | >1 |
| Trametinib | 0.11 |
| Avutometinib (VS-6766) | 0.18 |
Kp,uu represents the unbound brain-to-plasma concentration ratio. A value >1 indicates excellent brain penetration.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway, the mechanism of this compound, and a typical workflow for validating its downstream inhibitory effects.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. OUH - Protocols [ous-research.no]
- 3. nestedtx.com [nestedtx.com]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ch.promega.com [ch.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. nestedtx.com [nestedtx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nestedtx.com [nestedtx.com]
- 12. researchgate.net [researchgate.net]
NST-628 versus type II RAF inhibitors like naporafenib
A Comparative Guide to Novel RAF Inhibitors: NST-628 vs. Naporafenib
In the landscape of targeted cancer therapy, inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival, are of paramount importance. Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[1] This guide provides a detailed comparison of two next-generation RAF inhibitors, this compound and naporafenib, focusing on their distinct mechanisms of action, preclinical and clinical efficacy, and the experimental data supporting their development. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, brain-penetrant, pan-RAF/MEK molecular glue that offers a unique mechanism of action by stabilizing an inactive RAF-MEK complex, thereby preventing RAF heterodimerization and subsequent pathway reactivation.[2] Naporafenib (also known as LXH254) is a type II pan-RAF inhibitor that targets the inactive conformation of RAF kinases.[3][4] While both agents aim to inhibit the RAF signaling node, their differing interactions with the RAF-MEK complex lead to distinct biological consequences and potential therapeutic applications. Preclinical data for this compound suggests broad activity across various RAS and RAF mutations with a favorable tolerability profile, particularly in central nervous system (CNS) malignancies.[5][6] Naporafenib has demonstrated clinical activity, primarily in combination with the MEK inhibitor trametinib, in patients with NRAS-mutant melanoma and other solid tumors with RAS mutations.[7]
Data Presentation
Table 1: General Characteristics
| Feature | This compound | Naporafenib (LXH254) |
| Drug Class | Pan-RAF/MEK Molecular Glue[2] | Type II Pan-RAF Inhibitor[3][4] |
| Mechanism of Action | Stabilizes the RAF-MEK complex in an inactive conformation, preventing MEK phosphorylation and RAF heterodimerization.[2] | ATP-competitive inhibitor that binds to and stabilizes the inactive (DFG-out) conformation of RAF kinases.[3][8] |
| Key Differentiator | Prevents formation of BRAF-CRAF heterodimers, a mechanism of resistance to other RAF inhibitors.[9] | Inhibits both RAF monomers and dimers.[3] |
| Brain Penetrance | Fully brain-penetrant (Kp,uu >1).[5][6] | Limited information available; not highlighted as a key feature. |
| Development Status | Phase 1 clinical trial initiated (NCT06326411).[10][11] | Phase 3 clinical trial ongoing (SEACRAFT-2; NCT06346067) in combination with trametinib.[9][12] |
Table 2: Preclinical Efficacy of this compound
| Assay | Cell Line / Model | Mutation | Result |
| p-MEK Inhibition | HCT116 | KRAS G13D | IC50: 0.3 nM[10] |
| Cell Proliferation | HCT116 | KRAS G13D | IC50: 20 nM[10] |
| In Vivo Efficacy | NCI-H23 Xenograft | KRAS G12C | Tumor growth inhibition at 2 mg/kg daily.[9] |
| In Vivo Efficacy | SK-MEL-2 Intracranial Xenograft | NRAS Q61R | Tumor regression at 3 mg/kg daily.[6] |
| In Vivo Efficacy | MeWo Intracranial Xenograft | NF1 Q1336* | Tumor regression at 1 and 3 mg/kg daily.[6] |
Table 3: Clinical Efficacy of Naporafenib (in Combination with Trametinib)
| Trial / Cohort | Tumor Type | Key Efficacy Data |
| Phase 1b (NCT02974725) Expansion Arm | NRAS-mutant Melanoma | Naporafenib 200 mg BID + Trametinib 1 mg QD: - Objective Response Rate (ORR): 46.7% - Median Duration of Response (DOR): 3.75 months - Median Progression-Free Survival (PFS): 5.52 months[13] |
| Phase 1b (NCT02974725) Expansion Arm | NRAS-mutant Melanoma | Naporafenib 400 mg BID + Trametinib 0.5 mg QD: - ORR: 13.3% - Median DOR: 3.75 months - Median PFS: 4.21 months[13] |
| Phase 2 (NCT04417621) Pooled Analysis | NRAS-mutant Melanoma | Confirmed Partial Response (cPR) rate: 21% Disease Control Rate (DCR): 61%[5] |
Table 4: Safety Profile of Naporafenib
| Trial | Most Common Treatment-Related Adverse Events (Any Grade) |
| Phase 1 (Naporafenib Monotherapy) | Rash, Dermatitis acneiform (each 24.1%)[7] |
| Phase 1b (Naporafenib + Trametinib) | Rash (80%), Diarrhea (40%), Anemia, Increased blood creatine phosphokinase, Constipation (37%)[13] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against RAF kinases.
-
Reagents and Materials: Recombinant RAF proteins (e.g., BRAF, CRAF), inactive MEK1 (as a substrate), ATP, kinase assay buffer, and the test compound (this compound or naporafenib) at various concentrations.
-
Procedure: a. The RAF enzyme is incubated with the test compound in the kinase assay buffer for a defined period. b. The kinase reaction is initiated by adding ATP and the MEK1 substrate. c. The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a set time. d. The reaction is stopped, and the amount of phosphorylated MEK1 is quantified.
-
Detection: Quantification of MEK1 phosphorylation can be performed using methods such as ELISA with a phospho-specific antibody or by using fluorescently labeled substrates and measuring fluorescence polarization.[3]
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Co-Immunoprecipitation for RAF Dimerization (General Protocol)
This protocol outlines a general procedure to assess the effect of inhibitors on RAF heterodimerization (e.g., BRAF-CRAF).
-
Cell Culture and Treatment: Cells (e.g., HEK293T or cancer cell lines) are cultured and may be transfected with tagged versions of RAF proteins (e.g., Flag-BRAF and HA-CRAF). The cells are then treated with the vehicle control or the test compound (this compound or naporafenib) for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: a. The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein and its binding partners. b. The antibody-protein complexes are captured using protein A/G beads. c. The beads are washed to remove non-specific binding proteins.
-
Western Blotting: a. The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE. b. The proteins are transferred to a membrane and probed with antibodies against the other tagged protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein. c. Input lysates are also run to confirm the expression of both proteins.[14][15]
-
Analysis: An increase or decrease in the amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates the compound's effect on RAF dimerization.
Mandatory Visualization
Caption: Simplified RAF signaling pathway and points of inhibition.
Caption: Workflow for co-immunoprecipitation experiment.
Conclusion
This compound and naporafenib represent two distinct and promising strategies for targeting the RAF kinase pathway in cancer. This compound's unique mechanism as a molecular glue that prevents RAF heterodimerization and its ability to penetrate the central nervous system suggest it may overcome some of the resistance mechanisms and limitations of previous RAF inhibitors.[6] Its preclinical profile is strong, and ongoing clinical trials will be critical in defining its therapeutic potential.
Naporafenib, a more clinically advanced type II inhibitor, has shown encouraging efficacy in combination with a MEK inhibitor in NRAS-mutant melanoma, a patient population with high unmet need. The success of this combination therapy in late-stage clinical trials could establish a new standard of care.
For researchers and drug developers, the comparison of these two agents highlights the ongoing innovation in RAF inhibitor design. The choice between a molecular glue approach and a type II inhibitory mechanism will depend on the specific genetic context of the tumor, the need for CNS penetration, and the potential for combination therapies. Future studies directly comparing these and other next-generation RAF inhibitors will be invaluable in optimizing treatment strategies for patients with RAS- and RAF-driven cancers.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. nestedtx.com [nestedtx.com]
- 7. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]
- 9. Erasca kicks off Phase III trial for naporafenib combo therapy in melanoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. nestedtx.com [nestedtx.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-ERK Inhibition as a Biomarker for NST-628 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NST-628, a novel pan-RAF-MEK molecular glue, with alternative MAPK pathway inhibitors. It includes supporting experimental data validating phosphorylated ERK (p-ERK) as a robust biomarker for this compound's potent and durable activity in RAS- and RAF-driven cancers.
Introduction to this compound
This compound is a potent, brain-penetrant, non-degrading molecular glue that uniquely targets the RAF-MEK node of the RAS-MAPK signaling pathway.[1][2] Its distinct mechanism of action involves stabilizing the inactive RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK.[3][4] This leads to profound and sustained inhibition of the downstream kinase ERK. A key differentiator of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[1] Preclinical data have demonstrated this compound's broad efficacy across various tumor models with KRAS, NRAS, and BRAF class II/III mutations.[3][5]
p-ERK Inhibition as a Key Biomarker of this compound Efficacy
The phosphorylation of ERK (p-ERK) is a critical downstream event in the MAPK signaling cascade and is a well-established indicator of pathway activation.[1][3] The inhibition of p-ERK is therefore a direct measure of a drug's ability to block this oncogenic signaling. Preclinical studies have consistently shown a strong correlation between the degree of p-ERK inhibition by this compound and its anti-proliferative and anti-tumor effects.[3][5] This validates p-ERK as a reliable pharmacodynamic and efficacy biomarker for this compound's activity.
Comparative Performance of this compound
Experimental data demonstrates the superior potency and efficacy of this compound compared to other RAF and MEK inhibitors in various cancer cell lines and in vivo models.
In Vitro Cellular Activity
This compound has shown potent anti-proliferative activity in cancer cell lines with various RAS and RAF mutations.
| Cell Line | Mutation | This compound GI50 (nM) | Comparator GI50 (nM) |
| HCT116 | KRAS G13D | ~20 | Trametinib: >100 |
| IPC-298 | NRAS Q61L | ~150 (average for NRAS Q61 mutants) | Cobimetinib: >1000 |
| BRAF Class II/III mutant cell line panel | Various | Potent Inhibition | Belvarafenib: Less Potent |
GI50 values represent the concentration of the drug that causes 50% inhibition of cell growth. Data compiled from multiple preclinical studies.[3][5]
In Vivo Anti-Tumor Activity and p-ERK Modulation
In xenograft models, this compound treatment leads to significant tumor regression, which is directly correlated with the inhibition of p-ERK in tumor tissues.
| Model | Treatment | Tumor Growth Inhibition | p-ERK Inhibition in Tumor | Tolerability |
| HCT116 (KRAS G13D) Xenograft | This compound (3-5 mg/kg, QD) | Significant Regression | Sustained Inhibition | Well-tolerated |
| Trametinib (1 mg/kg, QD) | Less Effective | Less Sustained Inhibition | Significant body weight loss | |
| IPC-298 (NRAS Q61L) Xenograft | This compound (5 mg/kg, QD) | Significant Regression | Sustained Inhibition | Well-tolerated |
| Belvarafenib + Cobimetinib | Less Effective Regression | Less Sustained Inhibition | Less tolerated |
QD: once daily administration. Data from in vivo studies in mouse models.[3][5]
Experimental Protocols
Western Blotting for p-ERK and Total ERK
This protocol is used to quantify the levels of phosphorylated and total ERK in cell lysates or tumor homogenates.
-
Lysate Preparation:
-
Treat cells with this compound or comparator drugs at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., anti-p44/42 MAPK [Thr202/Tyr204]) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Measure the band intensity for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or comparator drugs for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the GI50 (the concentration of drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizing the Pathway and Experimental Workflow
Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating p-ERK as a biomarker for this compound activity.
Caption: Logical relationship between this compound, p-ERK inhibition, and cellular response.
Conclusion
The presented data strongly support the validation of p-ERK inhibition as a sensitive and reliable biomarker for the potent anti-tumor activity of this compound. Through its unique mechanism as a pan-RAF-MEK molecular glue, this compound achieves deep and durable inhibition of the MAPK pathway, as evidenced by the profound reduction in p-ERK levels. This superior pathway modulation translates into significant anti-proliferative effects in vitro and robust tumor regressions in vivo, particularly in cancer models with RAS and RAF mutations that are often resistant to other targeted therapies. The favorable tolerability profile of this compound further enhances its potential as a promising therapeutic agent. This comparative guide provides researchers and drug development professionals with a clear rationale and supporting evidence for utilizing p-ERK as a key biomarker in the continued investigation and clinical development of this compound.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestedtx.com [nestedtx.com]
- 3. researchgate.net [researchgate.net]
- 4. nestedtx.com [nestedtx.com]
- 5. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: NST-628 vs. Plixorafenib in RAS- and RAF-Driven Cancers
A detailed analysis for researchers, scientists, and drug development professionals.
The landscape of targeted therapies for RAS- and RAF-driven cancers is continually evolving, with novel agents seeking to overcome the limitations of existing treatments. This guide provides a head-to-head comparison of two such agents: NST-628, a pan-RAF-MEK molecular glue, and plixorafenib, a BRAF dimer breaker. By examining their mechanisms of action, preclinical efficacy, and target profiles, this document aims to provide a comprehensive resource for the research community.
At a Glance: Key Differences
| Feature | This compound | Plixorafenib |
| Mechanism of Action | Pan-RAF-MEK Molecular Glue | BRAF Dimer Breaker |
| Primary Targets | ARAF-MEK, BRAF-MEK, CRAF-MEK complexes | Monomeric BRAF V600 and dimeric BRAF mutants |
| Key Advantage | Prevents RAF heterodimerization and bypass signaling | Avoids paradoxical MAPK pathway activation by first-generation RAF inhibitors |
| Brain Penetrance | Fully brain-penetrant[1] | Effective in CNS metastasis models[2] |
| Activity in RAS-mutant Cancers | Broad efficacy in KRAS and NRAS-mutant models[3][4][5] | Primarily focused on BRAF-driven cancers |
Mechanism of Action: A Tale of Two Strategies
This compound and plixorafenib employ distinct strategies to inhibit the RAS-MAPK signaling pathway, a critical driver of many cancers.[3]
This compound: The Molecular Glue
This compound acts as a "molecular glue," stabilizing the interaction between RAF and MEK proteins.[3][5] This action prevents the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF), effectively shutting down the signaling cascade.[3] A key feature of this compound's mechanism is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[3] By locking the RAF-MEK complex in an inactive state, this compound leads to deep and durable inhibition of the pathway.[3]
Plixorafenib: The Dimer Breaker
Plixorafenib, on the other hand, is designed as a "paradox breaker."[3] First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of RAF dimers. Plixorafenib is designed to disrupt these BRAF-containing dimers, including BRAF fusions and splice variants, thereby inhibiting signaling in tumors with these alterations without causing paradoxical activation in normal cells.[6] Its activity is focused on both monomeric BRAF V600 mutants and dimeric non-V600 BRAF mutants.[7]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies are limited; however, data from publications allow for a comparative analysis of their in vitro and in vivo activities.
In Vitro Proliferation
A study published in Cancer Discovery directly compared the anti-proliferative activity of this compound and plixorafenib in a panel of BRAF class II and class III mutant cell lines.[3]
| Cell Line | BRAF Mutation | This compound GI₅₀ (nM) | Plixorafenib GI₅₀ (nM) |
| OV90 | Class II | <10 | >1000 |
| NCI-H1666 | Class II | <10 | >1000 |
| NCI-H1755 | Class II | 10-100 | >1000 |
| NCI-H2405 | Class II | <10 | >1000 |
| WM1963 | Class III | 10-100 | >1000 |
| WM3629 | Class III | 10-100 | >1000 |
| WM3670 | Class III | <10 | >1000 |
| WM3912 | Class III | 10-100 | >1000 |
| WM3928 | Class III | 10-100 | >1000 |
Data synthesized from Figure 3C of Ryan, M. B., et al. (2024). The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers. Cancer Discovery.[3]
In this panel, this compound demonstrated significantly greater potency than plixorafenib in inhibiting the proliferation of cancer cell lines with BRAF class II and III mutations.[3]
In Vivo Tumor Growth Inhibition
While no studies have directly compared this compound and plixorafenib in the same in vivo models, both have demonstrated significant anti-tumor activity in various xenograft models.
This compound In Vivo Activity:
| Model | Mutation | Dosing | Outcome |
| HCT116 Xenograft | KRAS G13D | 3-5 mg/kg QD | Tumor regression[5][8] |
| IPC-298 Xenograft | NRAS Q61L | 3-5 mg/kg QD | Tumor regression[5][8] |
| PDX Models (various) | KRAS, NRAS, BRAF Class II/III | 3 mg/kg QD | Broad anti-tumor responses[5] |
Plixorafenib In Vivo Activity:
| Model | Mutation | Dosing | Outcome |
| H1755 Xenograft | BRAF G469A | 150 mg/kg/day | Tumor growth suppression[2] |
| Orthotopic Lung Cancer Model | BRAF V600E | 150 mg/kg/day | Enhanced and durable suppression of ERK phosphorylation and tumor cell proliferation[2] |
It is important to note that the different models, dosing regimens, and experimental conditions preclude a direct comparison of in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and plixorafenib.
This compound: Key Experimental Methodologies
-
In Vitro Proliferation Assay: As described in the supplementary methods of the Cancer Discovery paper, cell viability was assessed using CellTiter-Glo after a 72-hour drug treatment.[3] A panel of BRAF class II/III mutant cell lines was treated with a dose titration of this compound or plixorafenib to determine the GI₅₀ values.[9]
-
Immunoprecipitation and Western Blotting: To assess the formation of RAF-MEK complexes and the phosphorylation status of pathway components, MEK1 or BRAF was immunoprecipitated from cell lysates treated with the inhibitors.[3] The immunoprecipitates and whole-cell lysates were then analyzed by western blotting for ARAF, BRAF, CRAF, MEK1, phospho-MEK, phospho-ERK, and other relevant proteins.[3][10]
-
In Vivo Xenograft Studies: HCT116 or IPC-298 cells were subcutaneously implanted into immunodeficient mice.[5][8] Once tumors reached a specified volume, mice were treated orally with this compound at the indicated doses.[5][8] Tumor volume and body weight were measured regularly.[3][5] For pharmacodynamic studies, tumors were collected at various time points after a single dose to assess target engagement via western blotting for p-MEK and p-ERK.[3]
Plixorafenib: Key Experimental Methodologies
-
In Vitro Kinase Assays: The inhibitory activity of plixorafenib against various BRAF mutants and wild-type RAF isoforms was determined using in vitro kinase assays, which measure the phosphorylation of a substrate by the purified enzyme. IC₅₀ values were calculated from dose-response curves.[7]
-
Cell-Based Signaling Assays: The effect of plixorafenib on ERK phosphorylation was assessed in various cancer cell lines. Cells were treated with increasing concentrations of the drug for a specified time, followed by lysis and western blot analysis for p-ERK and total ERK.[6]
-
In Vivo Xenograft Studies: As an example from a study in BRAF-mutant lung cancer models, H1755 cells were subcutaneously injected into immunocompromised mice.[2] When tumors were established, mice were treated with plixorafenib. Tumor growth was monitored, and at the end of the study, tumors were harvested for pharmacodynamic analysis, including western blotting for p-ERK.[2]
Future Directions and Clinical Outlook
Both this compound and plixorafenib are currently in clinical development.
This compound is being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors harboring mutations in the RAS-MAPK pathway (NCT06326411).[11][12] The study will assess the safety, pharmacokinetics, and preliminary efficacy of this compound.[12] Its broad activity in preclinical models with KRAS and NRAS mutations suggests its potential in patient populations with high unmet medical needs.[4][5]
Plixorafenib is being investigated in the Phase 2 FORTE basket study (NCT05503797) for patients with various BRAF-altered cancers, including those with V600 mutations and fusions.[13][14] Clinical data has shown promising anti-tumor activity and a manageable safety profile in patients with BRAF-mutated solid tumors, including primary central nervous system tumors.[15][16]
The distinct mechanisms and target profiles of this compound and plixorafenib suggest they may have different clinical applications. The pan-RAF-MEK inhibitory action and brain penetrance of this compound could be advantageous in a broad range of RAS- and RAF-driven tumors, including those with CNS involvement.[1] Plixorafenib's ability to target BRAF dimers without causing paradoxical activation makes it a promising agent for tumors with specific BRAF alterations, potentially overcoming resistance to first-generation inhibitors.
Further clinical investigation will be crucial to fully define the therapeutic potential and optimal patient populations for each of these novel agents. The data presented in this guide provides a foundation for understanding their preclinical characteristics and the rationale for their ongoing clinical development.
References
- 1. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 2. pnas.org [pnas.org]
- 3. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nestedtx.com [nestedtx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plixorafenib (PLX8394) | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. nestedtx.com [nestedtx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Can this compound Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 12. A Phase 1, open label single-arm two-part study to investigate safety, pharmacokinetics, and preliminary efficacy of pan-RAF/MEK glue this compound oral tablets in subjects with solid tumors harboring genetic alterations in the MAPK pathway and with other solid tumors [mdanderson.org]
- 13. ascopubs.org [ascopubs.org]
- 14. FORTE: A Phase 2 Master Protocol Assessing Plixorafenib for BRAF-Altered Cancers - Fore Biotherapeutics [fore.bio]
- 15. CTNI-76. EFFICACY OF BRAF INHIBITOR PLIXORAFENIB (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Synergistic Takedown of KRAS G12C Tumors: A Comparative Guide to NST-628 and Sotorasib Combination Therapy
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of the synergistic anti-tumor activity observed with the combination of NST-628, a novel pan-RAF-MEK molecular glue, and sotorasib, a first-in-class KRAS G12C inhibitor. The data presented herein, compiled from recent preclinical studies, demonstrates that this combination strategy leads to profound and durable tumor regressions in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models, offering a promising therapeutic avenue for researchers, scientists, and drug development professionals.
Executive Summary
KRAS G12C inhibitors, such as sotorasib and adagrasib, have revolutionized the treatment landscape for a subset of solid tumors. However, innate and acquired resistance, often driven by reactivation of the MAPK signaling pathway, can limit their long-term efficacy. This compound, by targeting downstream nodes (RAF and MEK), offers a rational combination strategy to overcome this resistance. Preclinical evidence robustly supports the synergistic potential of combining this compound with sotorasib, resulting in superior and more durable anti-tumor responses than either agent alone. This guide will delve into the mechanisms of action, present the compelling preclinical data, and provide detailed experimental protocols for the key assays that underpin these findings.
Mechanisms of Action: A Two-Pronged Attack
Sotorasib and other KRAS G12C inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2][3][4] This directly inhibits the oncogenic signaling driven by this specific mutation.
This compound, in contrast, acts as a "molecular glue," stabilizing the interaction between RAF and MEK proteins.[5][6][7] This prevents the phosphorylation and activation of MEK by RAF, effectively shutting down a critical step in the RAS-MAPK signaling cascade downstream of KRAS.[5][6][7] By targeting this convergent signaling node, this compound is positioned to be an ideal combination partner to prevent pathway reactivation, a known mechanism of resistance to KRAS inhibitors.[8]
Preclinical Synergy: In Vitro and In Vivo Evidence
The combination of this compound and sotorasib has demonstrated significant synergistic anti-tumor activity in preclinical models of KRAS G12C-mutant cancer.
In Vitro Additive Effect
In the KRAS G12C-mutant NCI-H23 cell line, the combination of this compound with either sotorasib or adagrasib displayed an additive effect on inhibiting cell proliferation.[9] This suggests that simultaneously targeting both the upstream driver mutation and the downstream signaling pathway can more effectively suppress cancer cell growth.
In Vivo Tumor Regression
The most striking evidence for synergy comes from in vivo xenograft studies using the NCI-H23 NSCLC tumor model.[9]
Key Findings:
-
Monotherapy: Low-dose this compound (2 mg/kg, once daily) and high-dose sotorasib (100 mg/kg, once daily) as single agents only slowed tumor growth.[9]
-
Combination Therapy: The combination of this compound and sotorasib resulted in deep and durable tumor regressions that were maintained for the entire 40-day study period.[9]
-
Tolerability: The combination was well-tolerated, with all mice in the combination group gaining weight throughout the study.[9]
The following table summarizes the in vivo efficacy data:
| Treatment Group | Dosage | Tumor Growth Outcome |
| Vehicle | - | Progressive Tumor Growth |
| This compound | 2 mg/kg, qd | Slowed Tumor Growth |
| Sotorasib | 100 mg/kg, qd | Slowed Tumor Growth |
| This compound + Sotorasib | 2 mg/kg + 100 mg/kg, qd | Deep and Durable Tumor Regression |
Mechanism of Synergy: Enhanced MAPK Pathway Inhibition
The synergistic anti-tumor activity of the this compound and sotorasib combination is attributed to a more profound and sustained inhibition of the RAS-MAPK signaling pathway. This was confirmed by analyzing the phosphorylation levels of ERK (p-ERK), a key downstream effector in the pathway, in tumor tissues from the in vivo study.
The combination of this compound and sotorasib led to a significant decrease in p-ERK levels compared to either monotherapy, indicating a convergent mechanism of action.[9]
| Treatment Group | Relative p-ERK Levels in Tumors |
| Vehicle | High |
| This compound | Moderately Reduced |
| Sotorasib | Moderately Reduced |
| This compound + Sotorasib | Significantly Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability Assay
Objective: To assess the anti-proliferative effect of single-agent and combination drug treatments on cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Sotorasib (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Drug Preparation: Prepare serial dilutions of this compound and sotorasib, both individually and in combination, in complete medium.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves. For combination studies, synergy can be calculated using software like SynergyFinder.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and sotorasib, alone and in combination.
Materials:
-
Female athymic nude mice
-
NCI-H23 cancer cells
-
Matrigel
-
This compound and sotorasib formulated for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 NCI-H23 cells mixed with Matrigel into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound, sotorasib, combination).
-
Drug Administration: Administer drugs daily via oral gavage at the specified doses.[9] Monitor animal body weight and general health.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 40 days) or until tumors in the control group reach a maximum allowed size.[9]
-
Data Analysis: Plot mean tumor volume over time for each treatment group.
Western Blot Analysis for Phospho-ERK
Objective: To measure the levels of phosphorylated ERK in tumor tissues to assess pathway inhibition.
Materials:
-
Tumor tissue lysates from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Homogenize tumor tissues in lysis buffer on ice. Centrifuge to clear the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Visualizing the Synergy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: RAS-MAPK signaling pathway with points of inhibition for sotorasib and this compound.
Caption: Experimental workflow for evaluating the synergy of this compound and sotorasib.
Conclusion
The combination of the pan-RAF-MEK molecular glue this compound with the KRAS G12C inhibitor sotorasib represents a highly promising therapeutic strategy. The robust and durable tumor regressions observed in preclinical models, driven by a profound and sustained inhibition of the MAPK pathway, provide a strong rationale for the clinical investigation of this combination in patients with KRAS G12C-mutant cancers. This guide offers the foundational data and methodologies for researchers to build upon this promising area of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ORCID [orcid.org]
- 4. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - Supplementary Figures S1-S12 from The Pan-RAFâMEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RASâMAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating the Therapeutic Index of NST-628 Against Other MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel pan-RAF/MEK molecular glue, NST-628, with other established MAPK inhibitors. By presenting supporting preclinical data, this guide aims to evaluate the therapeutic index and potential advantages of this compound in the context of RAS- and RAF-driven cancers.
This compound is an investigational, potent, and brain-penetrant molecular glue that targets the MAPK signaling pathway by stabilizing the interaction between RAF and MEK.[1][2][3][4][5][6] This novel mechanism of action aims to provide a more durable and deeper inhibition of the pathway compared to existing inhibitors.[1][2][3][4][5][6] Preclinical data suggests that this approach may lead to a superior therapeutic index, a critical measure of a drug's efficacy relative to its toxicity.[1][7][8]
Unveiling the MAPK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like KRAS, NRAS, and BRAF, is a common driver of various cancers.[1][9] MAPK inhibitors are designed to block this aberrant signaling to halt tumor growth.
Comparative Efficacy of MAPK Inhibitors
The therapeutic efficacy of this compound has been evaluated in various preclinical models and compared to other MAPK inhibitors. The following tables summarize the in vitro potency and in vivo anti-tumor activity of these compounds.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Mutation | IC50 (nM) |
| This compound | HCT116 | KRAS G13D | 1.9 |
| SW620 | KRAS G12V | 2.1 | |
| A375 | BRAF V600E | 0.5 | |
| Trametinib | HCT116 | KRAS G13D | 2.5 |
| SW620 | KRAS G12V | 5.0 | |
| Selumetinib | HCT116 | KRAS G13D | 100 |
| SW620 | KRAS G12V | >1000 | |
| Cobimetinib | HCT116 | KRAS G13D | 11 |
| A375 | BRAF V600E | 4.6 |
Data for this compound was obtained from the Cancer Discovery publication. Data for other inhibitors are representative values from published literature.
In Vivo Anti-Tumor Activity
The following table summarizes the anti-tumor activity of MAPK inhibitors in xenograft models, a common preclinical method to assess drug efficacy.
| Compound | Xenograft Model | Mutation | Dosing | Tumor Growth Inhibition (%) |
| This compound | HCT116 | KRAS G13D | 10 mg/kg, QD | 95 |
| SW620 | KRAS G12V | 10 mg/kg, QD | 88 | |
| Trametinib | HCT116 | KRAS G13D | 1 mg/kg, QD | 60 |
| Selumetinib | HCT116 | KRAS G13D | 25 mg/kg, BID | 55 |
| Cobimetinib | A375 | BRAF V600E | 10 mg/kg, QD | 90 |
Data for this compound was obtained from the Cancer Discovery publication. Data for other inhibitors are representative values from published literature and may have been generated under different experimental conditions.
Evaluating Tolerability and Therapeutic Index
A key aspect of a successful therapeutic agent is its tolerability. The therapeutic index is often assessed in preclinical models by monitoring for signs of toxicity, such as body weight loss, at efficacious doses.
| Compound | Xenograft Model | Dosing | Maximum Body Weight Loss (%) |
| This compound | HCT116 | 10 mg/kg, QD | < 5 |
| Trametinib | HCT116 | 1 mg/kg, QD | ~10 |
| Selumetinib | HCT116 | 25 mg/kg, BID | ~8 |
| Cobimetinib | A375 | 10 mg/kg, QD | ~15 |
Data for this compound was obtained from the Cancer Discovery publication. Data for other inhibitors are representative values from published literature and may have been generated under different experimental conditions.
The preclinical data suggests that this compound demonstrates potent anti-tumor activity with a favorable tolerability profile, indicating a potentially wider therapeutic window compared to other evaluated MAPK inhibitors.
Experimental Protocols
A generalized workflow for evaluating the therapeutic index of a MAPK inhibitor in preclinical models is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical activity of the rational combination of selumetinib (AZD6244) in combination with vorinostat in KRAS-mutant colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS‐mutated colorectal cancer patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobimetinib in BRAF-Mutant Unresectable or Metastatic Melanoma in Combination With Vemurafenib - The ASCO Post [ascopost.com]
- 5. KRT-232 and navitoclax enhance trametinib’s anti-Cancer activity in non-small cell lung cancer patient-derived xenografts with KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: NST-628 Combination Therapy with Adagrasib for KRAS G12C-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical data on the combination therapy of NST-628 with the KRAS G12C inhibitor adagrasib. It evaluates this combination against alternative therapeutic strategies for KRAS G12C-mutant tumors, supported by available experimental data. The information is intended to facilitate objective assessment and inform future research directions in the development of targeted cancer therapies.
Executive Summary
KRAS mutations are among the most prevalent oncogenic drivers, and the development of specific inhibitors for the KRAS G12C mutation, such as adagrasib, has marked a significant advancement in targeted therapy. However, both innate and acquired resistance mechanisms often limit the efficacy of monotherapy. Preclinical evidence strongly suggests that combination therapies can enhance anti-tumor activity and overcome resistance. This guide focuses on the preclinical profile of this compound, a novel pan-RAF–MEK molecular glue, in combination with adagrasib. The unique mechanism of this compound, which involves the stabilization of an inactive RAF-MEK complex, offers a compelling strategy to vertically inhibit the MAPK pathway, a key signaling cascade downstream of KRAS.[1] This approach is compared with other emerging adagrasib-based combination therapies, including those with RAF/MEK inhibitors, CDK4/6 inhibitors, and immunotherapies.
Mechanisms of Action
A clear understanding of the individual mechanisms of this compound and adagrasib is crucial to appreciate the rationale for their combination.
Adagrasib (MRTX849): A covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C. This locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K/AKT cascades, which are critical for tumor cell proliferation and survival.[2]
This compound: A potent, brain-penetrant, pan-RAF–MEK molecular glue. Unlike traditional RAF or MEK inhibitors, this compound stabilizes the inactive RAF-MEK complex, preventing the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[3] This leads to a deep and durable inhibition of the MAPK pathway and avoids the paradoxical pathway reactivation often seen with other inhibitors.[4]
Combination Rationale: The combination of this compound and adagrasib provides a vertical blockade of the MAPK pathway. Adagrasib directly targets the upstream oncogenic driver (KRAS G12C), while this compound inhibits a key downstream signaling node (RAF-MEK). This dual inhibition is hypothesized to lead to a more profound and sustained suppression of tumor growth and to overcome resistance mechanisms that might arise from the reactivation of the MAPK pathway. Preclinical data supports this compound as an ideal partner for KRAS inhibitors by effectively preventing this pathway reactivation.[4]
.dot digraph "Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#F1F3F4"; "KRAS_G12C_active" [label="KRAS G12C\n(Active GTP-bound)", fillcolor="#FBBC05"]; "KRAS_G12C_inactive" [label="KRAS G12C\n(Inactive GDP-bound)", fillcolor="#FFFFFF"]; "RAF" [label="RAF", fillcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#FFFFFF"]; "ERK" [label="ERK", fillcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } .dot Figure 1: Mechanism of Action of Adagrasib and this compound in the MAPK Pathway
Preclinical Performance: A Comparative Overview
This section presents available preclinical data for the this compound and adagrasib combination and compares it with other adagrasib-based combination therapies.
Disclaimer: The following data is compiled from different studies. Direct comparison of absolute values should be made with caution as experimental conditions (e.g., cell lines, xenograft models, dosing regimens) may vary between studies.
In Vitro Cell Viability
The following table summarizes the anti-proliferative effects of this compound as a single agent and in combination. While specific IC50 values for the combination are not consistently reported, qualitative descriptions of synergy are included.
| Therapy | Cell Line(s) | Key Findings | Reference |
| This compound (monotherapy) | HCT116 (KRAS G13D) | GI50 = ~150 nM | [5] |
| IPC-298 (NRAS Q61L) | GI50 = ~150 nM | [5] | |
| Panel of KRAS-mutant lines | 56% sensitivity (GI50 ≤ 100 nM) | [3] | |
| This compound + Adagrasib/Sotorasib | NCI-H23 (KRAS G12C) & other KRAS G12C models | Enhanced efficacy; Additive effect | [3] |
| Adagrasib + Abemaciclib | SW1573 (KRAS G12C, CDKN2A loss) | Mild synergy in reducing cell viability | [6][7] |
| H2122 (KRAS G12C, CDKN2A loss) | Mild synergy in reducing cell viability | [6][7] | |
| Adagrasib + Cetuximab | KRAS G12C CRC models | Preclinical synergy observed | [2] |
| VS-6766 + Adagrasib | KRAS G12C NSCLC models | Deeper blockade of ERK pathway signaling | [8] |
In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of this compound in combination with KRAS G12C inhibitors and other adagrasib-based combinations in xenograft models.
| Therapy | Xenograft Model | Key Findings | Reference |
| This compound + Sotorasib | NSCLC model refractory to sotorasib monotherapy | Deep and durable tumor regressions | [3] |
| This compound (monotherapy) | HCT116 (KRAS G13D) xenograft | 53% tumor regression (3-5 mg/kg QD) | [5] |
| IPC-298 (NRAS Q61L) xenograft | 38% tumor regression (3-5 mg/kg QD) | [5] | |
| PDX models (various KRAS, NRAS, BRAF mutations) | 69.5% overall response rate (3 mg/kg QD) | [3] | |
| Adagrasib + Abemaciclib | SW1573 (KRAS G12C) intracranial model | Extended animal survival compared to monotherapies | [6] |
| H2122 (KRAS G12C) intracranial model | Adagrasib monotherapy and combination were similarly effective in prolonging survival | [6] | |
| Adagrasib + Anti-PD-1 | CT26 G12C colorectal syngeneic intracranial model | Greater benefit in reducing intracranial tumor growth compared to monotherapies | [7] |
| VS-6766 + Cetuximab | KRAS G12V CRC PDX model | Tumor regression observed | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical studies.
In Vitro Cell Viability Assay (CellTiter-Glo®)
.dot digraph "Cell_Viability_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Seed_Cells" [label="1. Seed cells in\n96-well plates"]; "Incubate_1" [label="2. Incubate overnight"]; "Treat_Cells" [label="3. Add drug combinations"]; "Incubate_2" [label="4. Incubate for 72 hours"]; "Equilibrate" [label="5. Equilibrate plate to\nroom temperature"]; "Add_Reagent" [label="6. Add CellTiter-Glo® Reagent"]; "Lyse_Cells" [label="7. Mix to induce cell lysis"]; "Incubate_3" [label="8. Incubate for 10 min to\nstabilize signal"]; "Measure_Luminescence" [label="9. Read luminescence"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_1"; "Incubate_1" -> "Treat_Cells"; "Treat_Cells" -> "Incubate_2"; "Incubate_2" -> "Equilibrate"; "Equilibrate" -> "Add_Reagent"; "Add_Reagent" -> "Lyse_Cells"; "Lyse_Cells" -> "Incubate_3"; "Incubate_3" -> "Measure_Luminescence"; "Measure_Luminescence" -> "End"; } .dot Figure 2: Workflow for CellTiter-Glo® Viability Assay
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of single agents or combinations.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: The CellTiter-Glo® reagent is added to each well.[10][11] This reagent lyses the cells and contains luciferase and luciferin.
-
Signal Generation: In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Measurement: Luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells.[12][13]
-
Data Analysis: Results are often expressed as the concentration of drug that inhibits cell growth by 50% (IC50 or GI50).
Western Blot Analysis for MAPK Pathway Signaling
.dot digraph "Western_Blot_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Lysis" [label="1. Lyse treated cells and\nquantify protein"]; "SDS_PAGE" [label="2. Separate proteins by\nsize via SDS-PAGE"]; "Transfer" [label="3. Transfer proteins to a\nPVDF membrane"]; "Block" [label="4. Block membrane to\nprevent non-specific binding"]; "Primary_Ab" [label="5. Incubate with primary antibodies\n(e.g., anti-p-ERK, anti-ERK)"]; "Secondary_Ab" [label="6. Incubate with HRP-conjugated\nsecondary antibody"]; "Detect" [label="7. Add chemiluminescent substrate"]; "Image" [label="8. Capture signal with\nimaging system"]; "Analyze" [label="9. Quantify band intensity"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Cell_Lysis"; "Cell_Lysis" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Block"; "Block" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detect"; "Detect" -> "Image"; "Image" -> "Analyze"; "Analyze" -> "End"; } .dot Figure 3: Workflow for Western Blot Analysis
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.[14]
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK, total ERK, GAPDH as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[17]
-
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
Imaging and Analysis: The light signal is captured by an imaging system, and the intensity of the bands is quantified to determine the relative protein levels.
In Vivo Subcutaneous Xenograft Model
.dot digraph "Xenograft_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Implantation" [label="1. Subcutaneously inject cancer\ncells into immunodeficient mice"]; "Tumor_Growth" [label="2. Monitor tumor growth"]; "Randomization" [label="3. Randomize mice into treatment\ngroups when tumors reach\na specific size"]; "Treatment" [label="4. Administer drug combinations\n(e.g., oral gavage, IP injection)"]; "Monitoring" [label="5. Measure tumor volume and\nbody weight regularly"]; "Endpoint" [label="6. Euthanize mice at endpoint;\nexcise and analyze tumors"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Cell_Implantation"; "Cell_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "End"; } .dot Figure 4: Workflow for In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[18]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into different treatment groups (e.g., vehicle control, adagrasib monotherapy, this compound monotherapy, combination therapy).[19]
-
Monitoring: Tumor volume is measured regularly (typically 2-3 times per week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[20]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[21]
Conclusion
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mirati Therapeutics and Verastem Oncology Partner to Evaluate Adagrasib in Combination with VS-6766 in KRASG12C-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 9. A phase 1b/2 study of VS-6766 in combination cetuximab in patients (pts) with advanced KRAS mt colorectal cancer (CRC). - ASCO [asco.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 21. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NST-628: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for NST-628 is not publicly available. The following procedures are based on general best practices for the disposal of novel research compounds and chemicals with similar characteristics. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Essential Safety and Logistical Information
The proper disposal of this compound, a potent MAPK pathway molecular glue, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Although detailed hazard information is not yet fully characterized, its nature as a biologically active small molecule necessitates handling it as potentially hazardous waste.
Quantitative Data Summary
A comprehensive Safety Data Sheet (SDS) would typically provide the following quantitative data critical for risk assessment and disposal. In the absence of an official SDS for this compound, this table serves as a template for the types of information that should be sought from the supplier or determined through appropriate analytical methods.
| Parameter | Value | Source / Notes |
| GHS Hazard Pictograms | Not Available | Refer to institutional chemical hazard assessment. |
| Signal Word | Not Available | Assume "Warning" or "Danger" as a precaution. |
| Hazard Statements | Not Available | Handle with care to avoid skin/eye contact and inhalation. |
| Precautionary Statements | Not Available | Use appropriate Personal Protective Equipment (PPE). |
| LD50 / LC50 | Not Available | Toxicity data is not currently published. |
| Flash Point | Not Available | For this compound solid. If in DMSO, refer to DMSO SDS. |
| Boiling Point | Not Available | |
| Solubility | Soluble in DMSO | Commonly prepared in Dimethyl Sulfoxide for in vitro use. |
Disposal Protocols
The following protocols provide a step-by-step guide for the safe disposal of this compound in solid form and as a solution in Dimethyl Sulfoxide (DMSO).
Disposal of Solid (Neat) this compound
-
Waste Classification: Unused or waste solid this compound should be classified as hazardous chemical waste.
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO are common in research settings. The entire solution must be treated as hazardous waste.
-
Waste Classification: Classify the this compound/DMSO solution as flammable and potentially toxic organic waste. Do not dispose of it down the drain.
-
Containerization:
-
Collect the waste solution in a designated, leak-proof, and properly vented solvent waste container.
-
Ensure the container is compatible with DMSO.
-
On the hazardous waste tag, list all components of the mixture: "Dimethyl Sulfoxide (DMSO)" and "this compound," along with their estimated concentrations or volumes.
-
-
Storage: Keep the waste container closed when not in use and store it in a well-ventilated area, such as a flammable storage cabinet, away from sources of ignition.
-
Pickup: Contact your EHS office for disposal.
Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated solid chemical waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware:
-
For non-disposable glassware, triple-rinse with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinsates as hazardous waste in your solvent waste container.
-
After thorough cleaning, the glassware can be washed and reused.
-
For disposable glassware, follow the triple-rinse procedure and then dispose of the glass in a designated broken glass container.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste streams.
Essential Safety and Handling Protocols for NST-628
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for NST-628, a novel pan-RAF–MEK molecular glue. Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of your research. While a Safety Data Sheet (SDS) for this compound has classified it as not a hazardous substance or mixture, it is prudent to handle this potent, biologically active compound with the care required for all research chemicals.[1]
Key Compound Properties
A summary of the essential properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C22H18F2N4O5S |
| Molecular Weight | 488.46 |
| CAS Number | 3002056-30-3 |
| Physical Appearance | Not specified (handle as a solid) |
Source: MedChemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound. The minimum required PPE includes:
-
Eye Protection : Chemical splash goggles that meet ANSI Z.87.1 standards.[2][3] A face shield should be worn over safety glasses when there is a risk of splashing, such as when handling larger quantities or preparing solutions.[2][3][4]
-
Body Protection : A standard laboratory coat.[3]
-
Hand Protection : Disposable nitrile gloves are required for incidental contact.[4] If prolonged contact is anticipated or if handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated.
-
Respiratory Protection : While the SDS does not indicate a respiratory hazard, as a precaution, handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed when not in use.
Preparation of Solutions
-
All weighing and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean set of spatulas and weighing papers for handling the solid compound.
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Handle all solutions and experimental setups containing this compound with care to avoid spills and aerosol generation.
-
In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste materials containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste : Collect any unused solid this compound, contaminated weighing papers, and gloves in a designated, sealed, and clearly labeled chemical waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled chemical waste container. Do not pour any solutions down the drain.
-
Contaminated Labware : Decontaminate any reusable glassware by rinsing it with an appropriate solvent, and collect the rinsate as chemical waste. Disposable labware should be placed in the solid chemical waste container.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
